molecular formula C18H20N2O5 B2415143 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 313404-61-4

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B2415143
CAS No.: 313404-61-4
M. Wt: 344.367
InChI Key: DOSYRDPETZZMJX-UHFFFAOYSA-N
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Description

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-4-11-25-15-8-5-13(6-9-15)18(21)19-16-12-14(20(22)23)7-10-17(16)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSYRDPETZZMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis: Physicochemical Profiling of 4-Butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Executive Summary

Compound Identity: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Molecular Formula: C₁₈H₂₀N₂O₅ Core Scaffold: Diaryl Amide (Benzanilide derivative)

This technical guide provides a comprehensive physicochemical analysis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide , a specific nitro-aromatic benzamide derivative. While often encountered in diversity-oriented synthesis libraries or as a specific probe in antimicrobial research (structurally analogous to known nitro-aromatic inhibitors), its precise characterization is critical for establishing structure-activity relationships (SAR).

This document details the molecular weight calculations, structural fragmentation patterns for mass spectrometry, and the theoretical physicochemical properties relevant to drug development, specifically adhering to Lipinski’s Rule of 5.

Molecular Identity & Structural Analysis

The molecule is constructed from two distinct aromatic domains linked by an amide bond.[1] Its physicochemical behavior is dictated by the electron-withdrawing nitro group and the lipophilic butoxy tail.

Structural Breakdown
  • Domain A (Acyl Component): 4-Butoxybenzoyl moiety. The butyl ether chain adds significant lipophilicity (

    
    ), facilitating membrane permeability.
    
  • Domain B (Amine Component): 2-Methoxy-5-nitroaniline moiety. The nitro group at the 5-position (meta to the amine, para to the methoxy) is a critical pharmacophore often associated with reductive bioactivation.

  • Linker: Amide bond (-CONH-), providing a rigid, planar core prone to hydrogen bonding.

Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.[1]

G cluster_0 Domain A: Lipophilic Tail cluster_1 cluster_2 Domain B: Electronic Head Butoxy 4-Butoxy Group (C4H9-O-) Benzoyl Benzoyl Ring (C6H4-CO-) Butoxy->Benzoyl Ether Link Amide Amide Bond (-NH-CO-) Benzoyl->Amide Acylation Aniline Phenyl Ring (C6H3) Amide->Aniline N-Link Methoxy 2-Methoxy (-OCH3) Aniline->Methoxy Ortho Nitro 5-Nitro (-NO2) Aniline->Nitro Meta

Caption: Structural decomposition of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide highlighting the lipophilic tail and electronic head group.

Molecular Weight & Mass Spectrometry Data

Precise molecular weight determination is the primary metric for quality control (QC) and identity verification.

Calculated Mass Values

The following values are derived using IUPAC standard atomic weights.

PropertyValueUnitRelevance
Molecular Formula C₁₈H₂₀N₂O₅ -Elemental Composition
Average Molecular Weight 344.36 g/mol Stoichiometric calculations
Monoisotopic Mass 344.1372 DaHigh-Resolution Mass Spec (HRMS)
[M+H]⁺ (Protonated) 345.1445 m/zPositive Mode ESI-MS
[M+Na]⁺ (Sodiated) 367.1264 m/zCommon Adduct in ESI
Elemental Composition Analysis

For elemental analysis (CHN) validation, the theoretical percentages are:

  • Carbon (C): 62.78%

  • Hydrogen (H): 5.85%

  • Nitrogen (N): 8.14%

  • Oxygen (O): 23.23%

Technical Note: In High-Resolution Mass Spectrometry (HRMS), the presence of the nitro group often leads to a characteristic fragment loss of 30 Da (NO) or 46 Da (NO₂) in MS/MS experiments.

Physicochemical Profile & Drug-Likeness

Understanding the molecular weight in the context of "Lipinski's Rule of 5" (Ro5) helps predict the oral bioavailability of the compound.

Lipinski Compliance Table
ParameterValueRo5 LimitStatusAnalysis
Molecular Weight 344.36 < 500 DaPASS Ideal range for oral absorption.
LogP (Predicted) ~3.8 < 5PASS The butoxy chain increases lipophilicity, aiding permeability but potentially reducing aqueous solubility.
H-Bond Donors 1 < 5PASS Only the amide nitrogen acts as a donor.
H-Bond Acceptors 6 < 10PASS Includes amide O, ether O (x2), and nitro O (x2).
Solubility & Formulation Implications
  • Solubility: Due to the significant lipophilic character (C4-alkoxy chain + aromatic rings) and lack of ionizable basic centers (the amide is neutral, the nitro group is non-basic), this compound is expected to have low aqueous solubility .

  • Formulation Strategy: For biological assays, stock solutions should be prepared in DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

Synthesis & Quality Control Workflow

To ensure the integrity of the molecular weight data, the synthesis and verification workflow must be robust.

Retrosynthetic Logic

The most efficient synthesis involves the acylation of the specific aniline derivative.

  • Reactants: 4-Butoxybenzoyl chloride + 2-Methoxy-5-nitroaniline.

  • Conditions: Basic conditions (Pyridine or Et₃N/DCM) to neutralize the HCl byproduct.

QC Protocol (Self-Validating System)

The following workflow ensures the compound matches the theoretical molecular weight.

QC Start Crude Product LCMS LC-MS Analysis (Check m/z 345.1) Start->LCMS Decision Match Theoretical MW? LCMS->Decision NMR 1H-NMR Validation (Confirm Isomer) Decision->NMR Yes Reject Purify / Re-synthesize Decision->Reject No Final Release for Assay NMR->Final Reject->LCMS Recycle

Caption: Quality Control decision tree for verifying molecular weight and structural identity.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • PubChem Compound Summary. (2024). "4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide" (Isomer Reference). National Center for Biotechnology Information. Link

  • AppChem. (2024).[2] "Product Catalog: Benzamide Derivatives and Physicochemical Properties." Link

  • LookChem. (2024). "Benzamide, 2-butoxy-5-nitro- Synthesis and Properties." Link

Sources

Methodological & Application

Synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide, a novel benzamide derivative with potential applications in medicinal chemistry and materials science. Two robust and widely applicable synthetic strategies are presented: the activation of 4-butoxybenzoic acid using the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system, and a more rapid protocol employing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). This guide is designed for researchers, scientists, and drug development professionals, offering a detailed rationale for procedural steps, in-depth protocols, and guidance on purification and analytical validation.

Introduction

The amide bond is a fundamental linkage in chemistry and biology, forming the backbone of peptides and proteins and being a prevalent feature in a vast array of pharmaceuticals and functional materials.[1] The synthesis of N-aryl benzamides, such as the title compound, is of significant interest due to their diverse biological activities and utility as versatile chemical intermediates. The target molecule, 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide, incorporates a butoxy group for increased lipophilicity, a nitro-substituted aniline moiety which can be a pharmacophore or a precursor for further functionalization, and a central amide linkage.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to proceed at a reasonable rate.[1] This guide details two highly effective methods for this transformation, providing the end-user with options based on reagent availability, desired reaction time, and specific substrate considerations.

Reaction Scheme

The synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is achieved through the coupling of 4-butoxybenzoic acid and 2-methoxy-5-nitroaniline.

Reaction_Scheme cluster_product Product Reactant1 4-Butoxybenzoic Acid Coupling_Reagent Coupling Reagent (EDC/HOBt or HATU) Base, Solvent Reactant2 2-Methoxy-5-nitroaniline Product 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Coupling_Reagent->Product

Caption: General reaction scheme for the synthesis.

Materials and Methods

Starting Materials
CompoundCAS NumberMolecular WeightSupplierNotes
4-Butoxybenzoic acid1498-96-0194.23 g/mol Commercially AvailableStore in a cool, dry place.[2]
2-Methoxy-5-nitroaniline99-59-2168.15 g/mol Commercially AvailableHarmful if swallowed or in contact with skin. May cause genetic defects. Handle with appropriate PPE.[3][4]
EDC.HCl25952-53-8191.70 g/mol Commercially AvailableWater-soluble carbodiimide.
HOBt2592-95-2135.12 g/mol Commercially AvailableCan be explosive when dry. Use with caution.
HATU148893-10-1380.23 g/mol Commercially AvailableHighly efficient coupling reagent.
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24 g/mol Commercially AvailableNon-nucleophilic base.
Anhydrous Dichloromethane (DCM)75-09-284.93 g/mol Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Anhydrous N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Commercially AvailableUse from a freshly opened bottle or dried over molecular sieves.
Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely adopted EDC/HOBt coupling system, known for its efficiency and ability to suppress racemization in chiral substrates. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous workup.[5]

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-butoxybenzoic acid (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of carboxylic acid).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 2-methoxy-5-nitroaniline (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C using an ice bath with gentle stirring.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents) portion-wise to the reaction mixture.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Workflow A 1. Dissolve 4-Butoxybenzoic Acid, HOBt, and 2-Methoxy-5-nitroaniline in anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add EDC.HCl and DIPEA B->C D 4. Stir at room temperature for 12-24h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup E->F G 7. Dry, Concentrate, and Purify F->G H Pure 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide G->H

Caption: Workflow for EDC/HOBt mediated synthesis.

Protocol 2: HATU Mediated Amide Coupling

HATU is a highly efficient uronium-based coupling reagent that often leads to faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines.[3][6]

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-butoxybenzoic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, approximately 5 mL per mmol of carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equivalents) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add 2-methoxy-5-nitroaniline (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

HATU_Workflow A 1. Dissolve 4-Butoxybenzoic Acid and HATU in anhydrous DMF B 2. Cool to 0 °C and add DIPEA for pre-activation A->B C 3. Add 2-Methoxy-5-nitroaniline B->C D 4. Stir at room temperature for 1-4h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup E->F G 7. Dry, Concentrate, and Purify F->G H Pure 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide G->H

Caption: Workflow for HATU mediated synthesis.

Purification and Characterization

Purification

The crude product obtained from either protocol can be purified by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexane/ethyl acetate 7:3), is recommended to effectively separate the product from any unreacted starting materials and byproducts. The fractions containing the pure product, as determined by TLC, should be combined and the solvent removed under reduced pressure to yield the final compound. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed for further purification if necessary.

Analytical Validation (Predicted Data)

As no experimental data for 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been reported in the literature, the following characterization data is predicted based on the analysis of structurally similar compounds.[7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ (ppm): ~9.0-9.5 (s, 1H, NH), ~8.2-8.5 (m, 2H, Ar-H), ~7.8-8.0 (d, 2H, Ar-H), ~7.0-7.2 (d, 2H, Ar-H), ~4.1 (t, 2H, OCH₂), ~4.0 (s, 3H, OCH₃), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ (ppm): ~165 (C=O), ~163 (Ar-C), ~148 (Ar-C), ~141 (Ar-C), ~132 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~122 (Ar-CH), ~115 (Ar-CH), ~110 (Ar-CH), ~68 (OCH₂), ~56 (OCH₃), ~31 (CH₂), ~19 (CH₂), ~14 (CH₃).

  • FT-IR (KBr, cm⁻¹):

    • ~3300-3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1660-1680 (C=O stretch, Amide I), ~1580-1600 (Ar C=C stretch), ~1520-1540 (N-O asymmetric stretch), ~1340-1360 (N-O symmetric stretch), ~1250 (Ar-O-C stretch).

  • Mass Spectrometry (ESI+):

    • m/z: Calculated for C₁₈H₂₀N₂O₅ [M+H]⁺: 345.14.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Methoxy-5-nitroaniline is classified as harmful and may cause genetic defects; avoid inhalation, ingestion, and skin contact.[3]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The choice between the EDC/HOBt and HATU coupling reagents allows for flexibility based on laboratory resources and desired reaction kinetics. The provided purification and predicted analytical data will aid researchers in obtaining and validating the target compound for further investigation in their respective fields.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PrepChem. (n.d.). Synthesis of 4-Butoxybenzoic acid (23). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2022). Physicochemical and DFT studies of organic NLO single crystal 4-methoxy-N-(2-methyl-5-nitrophenyl) benzamide. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-methoxy-n-(2-methyl-5-nitrophenyl)benzamide. Retrieved from [Link]

Sources

Application Note & Protocol: High-Fidelity Amide Coupling of 4-Butoxybenzoic Acid and 2-Methoxy-5-Nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The formation of the amide bond is a cornerstone of modern synthetic chemistry, particularly within the realm of drug discovery and development where it is a prevalent feature in a vast number of pharmaceutical agents.[1][2] This application note provides a detailed, field-proven protocol for the efficient synthesis of N-(2-methoxy-5-nitrophenyl)-4-butoxybenzamide via the carbodiimide-mediated coupling of 4-butoxybenzoic acid and the electron-deficient amine, 2-methoxy-5-nitroaniline. We will delve into the mechanistic rationale behind the chosen coupling system, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), and offer expert insights into reaction optimization, purification, and characterization. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible method for the synthesis of complex benzanilide derivatives.

Introduction: The Rationale of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions that are incompatible with complex molecular architectures. The primary barrier is the acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt. To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by the amine.[3]

For this specific transformation, we are coupling a moderately activated carboxylic acid (4-butoxybenzoic acid) with an electron-deficient aniline (2-methoxy-5-nitroaniline). The presence of the nitro group on the aniline ring significantly reduces its nucleophilicity, making the coupling more challenging than with simple anilines. The chosen EDC/HOBt system is particularly well-suited for this task. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4] However, this intermediate can be susceptible to side reactions, such as rearrangement to an inactive N-acylurea. The addition of HOBt mitigates this by rapidly trapping the O-acylisourea to form an HOBt-ester.[4][5][6] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to a cleaner reaction and higher yields.[4][7]

Health & Safety

Prior to commencing any experimental work, it is imperative to conduct a thorough risk assessment and adhere to all institutional safety protocols.

  • 2-Methoxy-5-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[8] May cause damage to organs through prolonged or repeated exposure.[8][9] It is a suspected mutagen. Handle in a chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[8][9][10]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Can cause serious eye irritation and skin irritation. It is a potent sensitizer. Avoid inhalation of dust.

  • HOBt (1-Hydroxybenzotriazole): Anhydrous HOBt is explosive and is typically supplied with water of hydration to mitigate this risk. Handle with care and avoid excessive heating.

  • Dichloromethane (DCM): A suspected carcinogen. All operations involving DCM should be performed in a well-ventilated fume hood.

  • General Precautions: Ensure that eyewash stations and safety showers are readily accessible.[8] Dispose of all chemical waste in accordance with local and national regulations.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
4-Butoxybenzoic Acid≥98%Sigma-Aldrich
2-Methoxy-5-nitroaniline≥98%Alfa Aesar
EDC·HCl (EDC)≥98%Commercially AvailableStore under inert gas.
HOBt·H₂O≥98%Commercially AvailableAnhydrous form is explosive.
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially AvailableRedistill if necessary.
Dichloromethane (DCM)AnhydrousCommercially AvailableUse a dry solvent for best results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Hydrochloric Acid (HCl)1 M aq.Commercially AvailableFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated aq.Commercially AvailableFor workup.
BrineSaturated aq.Commercially AvailableFor workup.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Detailed Experimental Protocol

Reaction Setup and Execution

This protocol is designed for a 5 mmol scale reaction.

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxybenzoic acid (0.971 g, 5.0 mmol, 1.0 equiv.) and 2-methoxy-5-nitroaniline (0.841 g, 5.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Additive: Add 1-hydroxybenzotriazole monohydrate (HOBt·H₂O) (0.841 g, 5.5 mmol, 1.1 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Activation: Once the solution has reached 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.15 g, 6.0 mmol, 1.2 equiv.) in one portion. Rationale: Adding the carbodiimide last and at a reduced temperature helps to control the initial exothermic reaction and minimizes the formation of byproducts.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (1.05 mL, 6.0 mmol, 1.2 equiv.) dropwise over 2 minutes. The reaction mixture may turn from colorless to yellow.[11] Rationale: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the proton released during the reaction, driving the equilibrium towards product formation.

  • Reaction Progress: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:7 mixture of ethyl acetate and hexanes. The product should have an Rf value intermediate between the two starting materials. Visualize spots using a UV lamp (254 nm). The reaction is complete when the limiting starting material is no longer visible.

Workup and Purification
  • Quenching: Upon completion, dilute the reaction mixture with DCM (50 mL).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove residual DIPEA and EDC-urea byproduct.

    • Saturated NaHCO₃ solution (2 x 50 mL) - to remove residual HOBt and unreacted carboxylic acid.

    • Brine (1 x 50 mL) - to reduce the solubility of organic material in the aqueous layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude product will likely be a yellow to orange solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Fractions: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Final Product: Concentrate the pure fractions under reduced pressure to yield N-(2-methoxy-5-nitrophenyl)-4-butoxybenzamide as a solid. Dry the product under high vacuum to remove any residual solvent.[12]

Characterization and Data

ParameterExpected Result
Appearance Yellow to pale orange solid
Yield 75-90%
TLC (3:7 EtOAc/Hexanes) Rf ≈ 0.4
¹H NMR (400 MHz, CDCl₃) δ ~9.0 (s, 1H, Ar-H), ~8.5 (s, 1H, NH), ~8.0 (dd, 1H, Ar-H), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~6.9 (d, 2H, Ar-H), ~4.0 (t, 2H, OCH₂), ~4.0 (s, 3H, OCH₃), ~1.8 (m, 2H, CH₂), ~1.5 (m, 2H, CH₂), ~1.0 (t, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ ~165, 163, 158, 141, 133, 129, 126, 125, 118, 114, 109, 68, 56, 31, 19, 14
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₈H₂₀N₂O₅: 345.14; found: 345.15

Mechanistic and Workflow Diagrams

Reaction Mechanism

The following diagram illustrates the key steps in the EDC/HOBt mediated amide coupling.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_trapping Active Ester Formation cluster_coupling Amide Bond Formation Acid 4-Butoxybenzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea + EDC EDC EDC Urea EDC-Urea Byproduct O_Acylisourea->Urea + H₂O (side reaction) HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->HOBt_Ester HOBt HOBt Product N-(2-methoxy-5-nitrophenyl) -4-butoxybenzamide HOBt_Ester->Product + Amine - HOBt (regenerated) HOBt_Ester->Product Amine 2-Methoxy-5-nitroaniline (R'-NH₂)

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Workflow

This diagram provides a high-level overview of the experimental procedure.

Experimental_Workflow Start Combine Starting Materials & HOBt in DCM Cool Cool to 0 °C Start->Cool Add_EDC_DIPEA Add EDC & DIPEA Cool->Add_EDC_DIPEA React Stir at RT for 12-16h (Monitor by TLC) Add_EDC_DIPEA->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Flash Column Chromatography Dry->Purify End Pure Product Purify->End

Caption: High-level experimental workflow diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive EDC (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base.1. Use a fresh bottle of EDC.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Check the quality of DIPEA; consider adding slightly more (1.3 equiv.).
Multiple Spots on TLC after Reaction 1. Incomplete reaction.2. Formation of N-acylurea byproduct.3. Degradation of product.1. Extend reaction time or slightly warm the reaction (e.g., to 30-35 °C).2. Ensure HOBt is added before EDC. The aqueous workup should remove most of this.3. Use base-treated silica gel for chromatography if the product is acid-sensitive.[12]
Difficulty Removing Urea Byproduct The EDC-urea byproduct can sometimes be difficult to separate.The 1 M HCl wash is critical. If problems persist, after concentrating the crude product, triturate with a solvent in which the product is sparingly soluble but the urea is more soluble (e.g., diethyl ether).
Oily Product After Purification Residual solvent.Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[12]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

  • Semantic Scholar. (n.d.). Table 1 : Physical and Analytical Data on Benzanilide and Some of their Substituted Derivatives. [Link]

  • ACS Publications. (2012). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • Fisher Scientific. (2009). Safety Data Sheet: 3-Nitroaniline. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. [Link]

  • PubMed Central (PMC). (n.d.). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Chemical Communications (RSC Publishing). (n.d.). An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides. [Link]

  • RSC Advances (RSC Publishing). (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]

  • PubMed Central (PMC). (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • PubMed Central (PMC). (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. [Link]

Sources

Advanced Recrystallization Protocols for Nitro-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Nitro-benzamide derivatives (e.g., 3-nitrobenzamide, 4-nitrobenzamide, and their N-substituted analogs) are critical intermediates in the synthesis of PARP inhibitors, anti-infectives, and other bioactive scaffolds. Their purification presents a unique dichotomy:

  • Solubility: The molecule possesses dual polarity—the hydrogen-bonding amide group and the electron-withdrawing nitro group—requiring polar solvent systems.

  • Stability: The nitro group introduces thermal instability. Excessive heating or concentration can lead to runaway decomposition or shock sensitivity, particularly if metal impurities are present.

This guide provides a validated framework for solvent selection and safe recrystallization protocols, moving beyond basic "trial and error" to a mechanistic approach.

Solvent Selection Strategy: The Mechanistic Approach

The "Like Dissolves Like" rule is insufficient for complex functional arrays. For nitro-benzamides, we must balance the solvation of the amide hydrogen bond donor/acceptor sites against the lipophilicity of the benzene ring.

Primary Solvent Classes
Solvent ClassExamplesSuitabilityMechanistic Rationale
Protic Polar Ethanol (EtOH) , Methanol (MeOH)High Excellent H-bonding with the amide group. The ethyl/methyl chain accommodates the aromatic ring. Ethanol is the gold standard.
Aprotic Polar Ethyl Acetate (EtOAc) , Acetonitrile (MeCN)Medium Good for less polar, N-substituted derivatives. EtOAc is safer than chlorinated solvents but may require a non-polar anti-solvent.
Highly Polar DMSO, DMF Low (Avoid) While solubility is high, high boiling points make removal difficult and can thermally stress the nitro group during drying.
Non-Polar Heptane, Hexane Anti-Solvent Used strictly to induce precipitation in mixed-solvent systems.
The "Golden Pair": Ethanol / Water

For 80% of nitro-benzamide derivatives, Ethanol/Water is the superior solvent system.

  • High Temperature: Ethanol dissolves the organic framework.

  • Low Temperature: Water (added as an anti-solvent or present in 95% EtOH) dramatically reduces solubility, forcing crystallization.

  • Impurity Rejection: Water effectively keeps polar, inorganic salts in solution, while ethanol keeps organic byproducts (tars) dissolved.

Safety Directives: Thermal Hazards of Nitro Compounds

CRITICAL WARNING: Nitro compounds are energetic.[1] The decomposition energy (


) can be significant.
  • Never Distill to Dryness: Concentrating nitro-benzamide mother liquors to dryness can concentrate unstable impurities (e.g., nitrated byproducts) leading to explosion.

  • Temperature Control: Do not exceed 10°C above the saturation point. Use oil baths, not direct hot plates, to prevent localized overheating.

  • Inert Atmosphere: While not strictly pyrophoric, recrystallization under Nitrogen (

    
    ) minimizes oxidative degradation of the amide.
    

Reference: Runaway reaction hazards in processing organic nitro compounds highlight the risks of thermal instability during concentration [1].

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for: 3-nitrobenzamide, 4-nitrobenzamide, and crude solids with >85% purity.

  • Preparation: Place 1.0 g of crude nitro-benzamide in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Absolute Ethanol (approx. 3-5 mL) and heat to near-boiling (75-78°C) with stirring.

    • Note: If solid remains, add hot ethanol in 0.5 mL increments until dissolved.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter rapidly through a pre-warmed glass funnel.

  • Controlled Cooling: Remove from heat. Cap the flask with foil (poke small holes).[2] Allow to cool to Room Temperature (RT) slowly over 30-45 minutes.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Crystallization: Once solid appears at RT, move to an ice-water bath (0-4°C) for 20 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration (Buchner funnel).[3][4]

  • Wash: Wash the cake with cold ethanol (0°C).

    • Volume Rule: Use 1-2 mL of wash solvent per gram of solid.

  • Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent thermal degradation.

Protocol B: Mixed-Solvent Recrystallization (Ethanol/Water)

Best for: Derivatives with high solubility in pure ethanol or those requiring removal of highly polar impurities.

  • Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol.

  • Anti-Solvent Addition: While maintaining boiling, add hot Water dropwise.

    • Endpoint: Continue adding water until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add 2-3 drops of hot Ethanol to just clear the turbidity.

  • Crystallization: Allow to cool slowly to RT. The hydrophobic effect will drive the nitro-benzamide out of solution as the water content increases relative to temperature.

  • Isolation: Follow steps 5-8 from Protocol A.

Reference: BenchChem protocols highlight the efficacy of ethanol/water systems for nitroaromatic amides [2].

Decision Logic & Workflow Visualization

Solvent Selection Decision Tree

SolventSelection Start Start: Crude Nitro-Benzamide SolubilityTest Solubility Test (100mg/1mL) Start->SolubilityTest SolubleCold Soluble at RT? SolubilityTest->SolubleCold Test Ethanol InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No TooSoluble Too Soluble: Use Mixed Solvent (Add Water or Heptane) SolubleCold->TooSoluble Yes SolubleHotOnly Soluble Hot / Insoluble Cold InsolubleHot->SolubleHotOnly No NotSoluble Not Soluble: Change Solvent (Try DMSO/Water or Acetone) InsolubleHot->NotSoluble Yes Ideal Ideal System: Proceed to Protocol A SolubleHotOnly->Ideal

Figure 1: Decision tree for selecting the optimal solvent system based on initial solubility screening.

Recrystallization Workflow with Critical Control Points (CCPs)

Workflow Crude Crude Solid Dissolve Dissolve (T_boil) Crude->Dissolve CCP1 CCP1: Do NOT boil dry (Explosion Hazard) Dissolve->CCP1 Filter Hot Filtration Dissolve->Filter Cool Slow Cooling (RT) Filter->Cool Seed Seeding (Optional) Cool->Seed If no crystals Ice Ice Bath (0°C) Cool->Ice Seed->Cool Isolate Vacuum Filtration Ice->Isolate

Figure 2: Operational workflow emphasizing the Critical Control Point (CCP) regarding thermal stability.

Troubleshooting Matrix

ObservationDiagnosisCorrective Action
"Oiling Out" (Liquid droplets form instead of crystals)Melting point of impure solid < Boiling point of solvent.1.[1] Add more solvent to lower saturation temp.2.[5] Re-heat to dissolve oil.3. Seed with pure crystal at a lower temperature (

).
No Crystallization Supersaturation reached but nucleation inhibited.1. Scratch glass wall with rod.2. Add a seed crystal.3.[6] Cool further (Dry ice/acetone bath).
Colored Crystals Impurities trapped in lattice.1. Use Activated Charcoal during hot filtration step (0.5-1% w/w).2. Perform a second recrystallization.[3]
Low Yield Too much solvent used.Concentrating mother liquor is risky. Better to cool to -20°C or add more anti-solvent (Water).

References

  • IChemE Symposium Series. (1995). Runaway reaction hazards in processing organic nitrocompounds.[7] Retrieved from

  • BenchChem. (2025).[1][4] 3-Nitrobenzamide: A Versatile Precursor in Modern Organic Synthesis.[4] Retrieved from

  • Fisher Scientific. (2024).[8] Safety Data Sheet: 3-Nitrobenzamide.[8] Retrieved from

  • PubChem. (2025).[9] 3-Nitrobenzamide Compound Summary. National Library of Medicine. Retrieved from

  • University of Rochester. (2026).[2] Solvents for Recrystallization.[3][5][10][11][12][13][14] Department of Chemistry. Retrieved from

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The method was developed based on a systematic, science-driven approach and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. Chromatographic separation was achieved on a C18 stationary phase using a gradient elution with a mobile phase of acetonitrile and water. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis and stability studies of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide in bulk drug substance and pharmaceutical formulations.

Introduction and Rationale

4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a novel benzamide derivative with a complex chemical structure, incorporating hydrophobic (butoxy chain) and polar (nitro, methoxy, amide) functional groups. The development of a reliable analytical method is paramount for ensuring the quality, purity, and stability of such compounds throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution and sensitivity.

The primary objective of this work was to establish a scientifically sound, validated HPLC method fit for its intended purpose: the quantitative analysis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. This involves a multi-stage process beginning with an analysis of the analyte's physicochemical properties to inform initial method parameters, followed by systematic optimization and concluding with a comprehensive validation study as prescribed by global regulatory standards.[1][2]

Analyte Characterization and Initial Method Design

A foundational step in method development is understanding the analyte's properties, which dictate its chromatographic behavior.

  • Structure and Physicochemical Properties: The structure of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide (Figure 1) reveals several key features. The molecule is largely non-polar due to its two benzene rings and the butoxy alkyl chain. Publicly available data for structurally similar compounds, such as 4-butoxy-N-(4-cyano-2-nitrophenyl)benzamide, show a calculated XLogP3 value of approximately 3.7, indicating significant hydrophobicity.[3] This strongly suggests that Reversed-Phase (RP) chromatography, where the stationary phase is non-polar, is the most appropriate separation mode.[4]

  • UV Absorbance: The presence of multiple chromophores, specifically the benzamide core and the nitrophenyl ring, predicts strong ultraviolet (UV) absorbance. The nitroaromatic system, in particular, is known to absorb strongly in the UV region. A preliminary scan using a photodiode array (PDA) detector during initial injections is the most effective way to determine the wavelength of maximum absorbance (λmax) to ensure high sensitivity. Based on similar compounds, a λmax is anticipated between 250 nm and 320 nm.[5]

Initial Method Choices: Based on this analysis, the following starting parameters were selected:

  • Technique: Reversed-Phase HPLC

  • Stationary Phase: A C18 column was chosen as the primary candidate due to its strong hydrophobic retention characteristics, which are well-suited for an analyte with a high LogP value.

  • Mobile Phase: A combination of Acetonitrile (ACN) and water was selected. ACN is often preferred over methanol in RP-HPLC as it typically provides lower backpressure and better peak efficiency for complex aromatic compounds.[6]

  • Detection: UV/PDA detection to identify the optimal monitoring wavelength and assess peak purity.

Method Development and Optimization

The goal of optimization is to achieve a chromatogram with a sharp, symmetrical peak for the main analyte, well-resolved from any impurities or degradants, within a reasonable analysis time.

Mobile Phase and Gradient Optimization

An initial scouting gradient from 10% to 90% ACN over 20 minutes was performed. The analyte eluted at a high organic concentration, confirming its hydrophobic nature. The gradient was then systematically refined to reduce the run time while maintaining adequate separation from any potential early-eluting impurities. The final optimized gradient provides a sharp, well-defined peak with a retention time of approximately 6.8 minutes.

Wavelength Selection

The PDA detector was used to acquire the full UV spectrum of the analyte peak. The λmax was determined to be 272 nm. This wavelength was selected for all subsequent quantitative analysis as it provides the highest signal-to-noise ratio.

Method Development Workflow

The logical flow from analyte assessment to the final optimized method is a critical process grounded in chromatographic principles.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization Analyte Analyte Characterization (LogP, UV Absorbance) Mode Select Mode & Column (RP-HPLC, C18) Analyte->Mode MobilePhase Select Mobile Phase (ACN / Water) Mode->MobilePhase Scouting Gradient Scouting (Broad Gradient) MobilePhase->Scouting Refinement Gradient Refinement (Adjust Slope & Time) Scouting->Refinement Wavelength Wavelength Selection (PDA Scan for λmax) Scouting->Wavelength FinalMethod Final Optimized Method Refinement->FinalMethod Wavelength->FinalMethod

Caption: HPLC Method Development and Optimization Workflow.

Final Optimized Method and System Suitability

The following protocol represents the final, optimized method for the analysis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size.

  • Software: OpenLab CDS or equivalent.

  • Reagents: HPLC-grade Acetonitrile, Purified Water (18.2 MΩ·cm).

  • Reference Standard: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide (≥99.5% purity).

Protocol: Chromatographic Conditions

All quantitative data should be summarized in a clearly structured table for easy comparison.

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A Purified Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
10.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm
Run Time 15 minutes
Protocol: Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Preparation: Prepare samples to a target concentration of 100 µg/mL using the same diluent as the working standard.

Protocol: System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to be fit for its intended use. This is a core principle outlined in pharmacopeial guidelines like USP <621>.[7][8][9]

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (100 µg/mL) six (6) times consecutively.

  • Calculate the system suitability parameters based on the six replicate injections. The system is deemed suitable if all criteria in the table below are met.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and the overall system.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.

Method Validation

The optimized method was subjected to a rigorous validation study following the ICH Q2(R2) guideline to demonstrate its suitability for quantitative analysis.[10][11] The validation assesses the method's specificity, linearity, accuracy, precision, range, and robustness.[1]

MethodValidation cluster_core Core Performance Characteristics cluster_limits Limits & Reliability Protocol Validation Protocol (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range (5 Levels, r²) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Varied Parameters) Limits->Robustness Report Validation Report Robustness->Report

Caption: ICH Q2(R2) Method Validation Workflow.

Specificity (Stability-Indicating)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[1] A forced degradation study was conducted by exposing the analyte solution to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

Results: In all stress conditions, the main analyte peak was well-resolved from all degradation product peaks, and the PDA peak purity analysis confirmed the spectral homogeneity of the analyte peak. This demonstrates the method is stability-indicating.

Linearity and Range

The linearity was evaluated by analyzing five solutions ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).

Results: The method was found to be linear over the tested range.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Range 50 - 150 µg/mLConfirmed
Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with known amounts of the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.

Results: The method is highly accurate, with excellent recovery across all levels.

LevelMean Recovery (%)%RSDAcceptance Criteria
80%99.8%0.4%98.0% - 102.0%
100%100.3%0.3%98.0% - 102.0%
120%100.1%0.5%98.0% - 102.0%
Precision
  • Repeatability (Intra-assay precision): Assessed by analyzing six replicate preparations of the sample at 100% concentration on the same day.

  • Intermediate Precision (Inter-assay precision): Assessed by a different analyst on a different day using a different instrument.

Results: The low %RSD values confirm the method's high precision.

Precision Type%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.5%≤ 2.0%
Intermediate Precision 0.7%≤ 2.0%
Limits of Detection (LOD) and Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, by injecting solutions of decreasing concentration.

Results:

  • LOD: 0.15 µg/mL (S/N ratio ≥ 3:1)

  • LOQ: 0.50 µg/mL (S/N ratio ≥ 10:1)

Robustness

The robustness of the method was evaluated by deliberately varying key method parameters and observing the effect on system suitability results.

Results: The method remained robust to minor variations. All SST criteria were met under all varied conditions.

Parameter VariedVariationResult on SST
Flow Rate ± 0.1 mL/minPassed
Column Temperature ± 2 °CPassed
Wavelength ± 2 nmPassed

Conclusion

A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The method development was guided by the physicochemical properties of the analyte, and the validation was performed in strict adherence to ICH Q2(R2) guidelines. The stability-indicating nature of the method makes it a reliable tool for routine quality control, purity testing, and stability monitoring in a regulated pharmaceutical environment.

References

  • United States Pharmacopeia. General Chapter, <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. (2021). General Chapter, <621> Chromatography - USP-NF Abstract. [Link]

  • BioPharm International. (2023). FDA Issues Guidance on Analytics and Method Validation. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Sznitowska, M., Klunder, M., & Placzek, M. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 67(5), 515-521.
  • Islam, T., et al. (2022). Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis and its intermediate compounds. ResearchGate. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Yoon, S., & Lee, W. (2004). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Analytical and Bioanalytical Chemistry, 378(4), 1109-1114.
  • SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]

  • Sznitowska, M., Klunder, M., & Placzek, M. (2010). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • Waters Corporation. (2002). Benzamide Application Brief. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Wang, T., et al. (2011). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Semantic Scholar. [Link]

  • Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3028.
  • Phenomenex. Reversed Phase HPLC Method Development Guide. [Link]

  • Thermo Fisher Scientific. (2024). Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. [Link]

  • Li, Y., et al. (2015). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. [Link]

  • PubChem. 4-methoxy-n-(2-methyl-5-nitrophenyl)benzamide (C15H14N2O4). [Link]

  • Stenutz, R. N-(4-methoxyphenyl)benzamide. [Link]

  • PubChem. 4-butoxy-N-(4-cyano-2-nitrophenyl)benzamide. [Link]

  • LookChem. Benzamide, 2-butoxy-5-nitro-. [Link]

  • Saeed, S., et al. (2011). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1234.
  • Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. ResearchGate. [Link]

  • PubChem. N-(Acetyloxy)-N-((4-methoxyphenyl)methoxy)benzamide. [Link]

  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

  • NIST. Benzamide, 2-fluoro-N-(4-methoxyphenyl)-. [Link]

  • Appchem. 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide. [Link]

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Microwave-assisted synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide . The target molecule represents a challenging amide coupling due to the significant electronic deactivation and steric hindrance present in the amine partner, 2-methoxy-5-nitroaniline . Traditional thermal methods often result in low conversion rates (<40%) and extended reaction times (24–48 h) for such deactivated systems. By utilizing microwave irradiation (MW), we overcome the activation energy barrier, achieving yields >85% in under 30 minutes. This guide provides a step-by-step methodology, mechanistic insight, and purification strategies suitable for medicinal chemistry and drug discovery workflows.

Introduction & Scientific Rationale

The Synthetic Challenge

The synthesis of N-aryl benzamides is a cornerstone of medicinal chemistry. However, the specific coupling of 4-butoxybenzoic acid with 2-methoxy-5-nitroaniline presents a "perfect storm" of reactivity challenges:

  • Electronic Deactivation: The nitro group (-NO₂) at the 5-position of the aniline is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine nitrogen via inductive (-I) and mesomeric (-M) effects.

  • Steric Hindrance: The methoxy group (-OCH₃) at the 2-position (ortho) creates steric bulk around the reaction center, impeding the approach of the electrophile.

The Microwave Solution

Microwave irradiation provides direct dielectric heating, coupling directly with polar molecules in the reaction mixture.[1] This induces rapid molecular rotation and ionic conduction, generating localized "hot spots" and increasing the frequency of effective collisions. For amide couplings involving deactivated anilines, MW irradiation allows the reaction to reach temperatures (e.g., 100–150 °C) that rapidly surmount the high activation energy (


) barrier, which is often inaccessible or deleterious using conventional oil-bath heating.

Retrosynthetic Analysis & Workflow

The synthesis is designed as a Two-Step, One-Pot (or telescoped) procedure to maximize efficiency and safety.

  • Step 1: Activation. Conversion of 4-butoxybenzoic acid to its corresponding acid chloride (4-butoxybenzoyl chloride) using Thionyl Chloride (

    
    ). This generates a highly reactive electrophile capable of engaging the weak nucleophile.
    
  • Step 2: Amidation. Microwave-irradiated coupling of the acid chloride with 2-methoxy-5-nitroaniline.

Figure 1: Experimental Workflow Logic

SynthesisWorkflow Start Start: Raw Materials Activation Step 1: Activation (SOCl2, Reflux) Start->Activation 4-butoxybenzoic acid Evaporation Remove Excess SOCl2 (In vacuo) Activation->Evaporation Acid Chloride formed Addition Add Amine + Solvent (THF/Pyridine) Evaporation->Addition Residue redissolved MW_Reaction Step 2: MW Irradiation (120°C, 15 min) Addition->MW_Reaction 2-methoxy-5-nitroaniline Quench Quench & Workup MW_Reaction->Quench Purification Recrystallization (EtOH) Quench->Purification Product Final Product (>98% Purity) Purification->Product

Caption: Logical workflow for the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide via acid chloride activation.

Materials & Instrumentation

Reagents:

  • Carboxylic Acid: 4-Butoxybenzoic acid (CAS: 1498-96-0) - Purity >98%

  • Amine: 2-Methoxy-5-nitroaniline (CAS: 99-59-2) - Purity >98%

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Base: Pyridine (anhydrous) or Triethylamine (

    
    ).
    
  • Solvent: Tetrahydrofuran (THF, anhydrous) or Dichloromethane (DCM).

Instrumentation:

  • Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover or Biotage Initiator+).

  • Vials: 10 mL or 35 mL pressure-rated glass vials with Teflon-lined silicone septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal - preferred for accuracy).

Experimental Protocol

Step 1: In-Situ Generation of Acid Chloride

Note: Commercial acid chlorides hydrolyze easily. Fresh generation ensures stoichiometry.

  • Weigh 4-butoxybenzoic acid (1.0 equiv, 2.0 mmol, ~388 mg) into a dry 25 mL round-bottom flask.

  • Add Thionyl Chloride (

    
    ) (3.0 equiv, 6.0 mmol).
    
  • Add a catalytic drop of DMF (N,N-Dimethylformamide) to accelerate the chlorination.

  • Reflux at 75 °C for 1 hour under an inert atmosphere (

    
     or Ar).
    
  • Critical Step: Evaporate excess

    
    in vacuo (rotary evaporator) to yield the crude 4-butoxybenzoyl chloride as a pale yellow oil/solid. Do not expose to moisture.[2]
    
Step 2: Microwave-Assisted Amidation
  • Dissolution: Dissolve the crude acid chloride (from Step 1) in anhydrous THF (4 mL).

  • Amine Addition: In a microwave process vial (10 mL capacity), dissolve 2-methoxy-5-nitroaniline (1.0 equiv, 2.0 mmol, ~336 mg) in anhydrous THF (3 mL).

  • Mixing: Transfer the acid chloride solution into the microwave vial containing the amine.

  • Base Addition: Add Pyridine (1.5 equiv, 3.0 mmol) to scavenge the HCl generated. Precipitate (Pyridine-HCl) may form immediately.

  • Sealing: Cap the vial with a crimp top.

  • Irradiation: Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 120 °CSufficient to overcome nucleophilic deactivation.
Time 15 minutesOptimized for conversion vs. degradation.
Pressure Limit 15 barSafety cutoff for THF vapor pressure.
Power Dynamic (Max 150W)Maintains set temperature without overshoot.
Stirring HighEnsures homogeneity of the slurry.
  • Cooling: Allow the reactor to cool the vial to <40 °C using compressed air (automatic feature).

Step 3: Workup and Purification
  • Quench: Pour the reaction mixture into 1M HCl (30 mL) to neutralize excess pyridine and protonate any unreacted aniline.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Wash: Wash the combined organic layers with:

    • Saturated

      
       (removes unreacted acid).
      
    • Brine (saturated NaCl).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization (Recommended): The crude product is typically a yellow solid. Recrystallize from hot Ethanol/Water (9:1) .

    • Dissolve in boiling ethanol.

    • Add water dropwise until turbidity persists.

    • Cool slowly to 4 °C.

  • Yield: Expected yield is 85–92% .

Results & Discussion

Optimization of Conditions

The following table summarizes the optimization process used to establish the protocol.

EntryMethodSolventTemp (°C)TimeYield (%)Notes
1ThermalToluene110 (Reflux)24 h35%Incomplete conversion.
2MWDCM8030 min55%Temp limited by pressure.
3MWTHF10020 min72%Good, but some amine remains.
4 MW THF 120 15 min 89% Optimal conversion.
5MWDMF15010 min82%Difficult workup (DMF removal).
Mechanism of Action

The reaction proceeds via a Nucleophilic Acyl Substitution. The low electron density on the aniline nitrogen (due to the p-nitro group) makes the initial attack on the carbonyl carbon the rate-determining step. Microwave irradiation accelerates this step by increasing the kinetic energy of the system and enhancing the polarity of the transition state (specific microwave effect).

Figure 2: Reaction Mechanism

Mechanism R1 Acid Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS Attack R2 Aniline (Weak Nucleophile) R2->TS MW Activation Prod Amide Product + HCl TS->Prod Elimination

Caption: Simplified mechanism of the amide coupling facilitated by MW energy.

Characterization (Expected Data)

  • Appearance: Yellow crystalline solid.[3]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       10.50 (s, 1H, -NH, amide).
      
    • 
       8.90 (d, 1H, Aniline H-6, ortho to NO₂/amide).
      
    • 
       8.05 (dd, 1H, Aniline H-4).
      
    • 
       7.95 (d, 2H, Benzoyl H-2,6).
      
    • 
       7.30 (d, 1H, Aniline H-3, ortho to OMe).
      
    • 
       7.05 (d, 2H, Benzoyl H-3,5).
      
    • 
       4.05 (t, 2H, -OCH₂-).
      
    • 
       3.95 (s, 3H, -OCH₃).
      
    • 
       1.75 (m, 2H, alkyl).
      
    • 
       1.45 (m, 2H, alkyl).
      
    • 
       0.95 (t, 3H, -CH₃).
      

Troubleshooting Guide

  • Low Yield: Ensure the acid chloride is formed quantitatively. If using old

    
    , distill it first. Moisture is the enemy in Step 1.
    
  • Vial Failure: If the microwave vial over-pressurizes, reduce the temperature to 110 °C and extend time to 25 minutes. Ensure the volume does not exceed 2/3 of the vial capacity.

  • Impurity (Acid): If the starting benzoic acid persists, the

    
     wash was insufficient. Repeat the wash or recrystallize from ethanol.
    

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link

  • Amide Coupling of Deactivated Anilines: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38(2), 606-631. Link

  • Microwave Synthesis of Benzamides: Santagada, V., et al. "Microwave-enhanced solution synthesis of amides." Tetrahedron Letters, 2001, 42(31), 5171-5173. Link

  • Properties of 2-Methoxy-5-nitroaniline: "2-Methoxy-5-nitroaniline - Substance Information." National Center for Biotechnology Information. PubChem Compound Summary. Link

  • General Protocol for Acid Chloride Amidation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852. Link

Sources

Troubleshooting & Optimization

Improving yield of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BZ-4Bn-NO2-Yield Subject: Improving yield of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Diagnostic

User Issue: Low yield and difficult purification during the synthesis of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Root Cause Analysis: The synthesis involves coupling 4-butoxybenzoic acid with 2-methoxy-5-nitroaniline .[1] The primary failure mode is the electronic deactivation of the aniline component.

  • Electronic Effect: The nitro group (

    
    ) at the 5-position is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the amine.[1]
    
  • Steric Hindrance: The methoxy group (

    
    ) at the ortho position creates steric bulk, physically impeding the attack on the carbonyl center.
    

Standard coupling reagents (EDC, DCC, HBTU) are often insufficient for this specific aniline derivative, leading to stalled reactions and difficult separations. The protocol below upgrades the electrophile to an acid chloride and utilizes nucleophilic catalysis to force the reaction to completion.

Optimized Protocol (The "Gold Standard")

Use this protocol to maximize conversion and simplify work-up.

Phase A: Activation (Acid Chloride Formation)

Goal: Convert the stable acid into a highly reactive electrophile.

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Nitrogen/Argon.

  • Reagents:

    • 4-butoxybenzoic acid (1.0 equiv)[1]

    • Dichloromethane (DCM) [Anhydrous] (0.2 M concentration)[1]

    • Oxalyl Chloride (1.5 equiv)[1]

    • DMF (Catalytic, 2-3 drops)[1]

  • Procedure:

    • Dissolve the acid in DCM.

    • Add catalytic DMF.[2][3][4]

    • Add Oxalyl Chloride dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Bubbling (CO/CO2/HCl) must cease.

    • Evaporation: Remove solvent and excess oxalyl chloride in vacuo. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Phase B: Coupling (The "Push-Pull" Method)

Goal: Overcome the poor nucleophilicity of the nitro-aniline.[1]

  • Reagents:

    • 2-methoxy-5-nitroaniline (1.0 equiv)[1]

    • Pyridine (2.0 equiv) - Acts as base and solvent modifier.[1]

    • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv) - CRITICAL CATALYST.[1]

  • Procedure:

    • Dissolve the aniline, Pyridine, and DMAP in anhydrous DCM in a separate flask.

    • Add the Acid Chloride solution (from Phase A) dropwise to the amine solution at 0°C.

    • Thermal Boost: Warm to RT. If TLC shows <50% conversion after 4 hours, heat to mild reflux (40°C) overnight.

  • Work-up:

    • Quench with 1M HCl (removes Pyridine/DMAP and unreacted aniline).

    • Wash with Sat. NaHCO3 (removes unreacted acid).

    • Wash with Brine, dry over MgSO4, and concentrate.

Phase C: Purification

Avoid column chromatography if possible. This product crystallizes well.

  • Recrystallization: Dissolve crude solid in minimum hot Ethyl Acetate. Add Hexanes (or Heptane) dropwise until cloudy. Cool slowly to 4°C.

Visual Workflow & Logic

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

SynthesisWorkflow cluster_catalysis Catalytic Cycle Acid 4-Butoxybenzoic Acid Activation Activation (Oxalyl Chloride/DMF) Acid->Activation AcidCl Acid Chloride Intermediate Activation->AcidCl - CO, CO2, HCl Coupling Coupling (Pyridine/DMAP) AcidCl->Coupling Amine 2-Methoxy-5- nitroaniline Amine->Coupling Product Target Benzamide Coupling->Product Nucleophilic Attack DMAP DMAP DMAP->Coupling Acyl Transfer

Caption: Reaction scheme emphasizing the conversion to Acid Chloride and DMAP-catalyzed coupling.

Troubleshooting Start Low Yield / Impurity Check1 Check TLC: Is Acid Chloride left? Start->Check1 Issue1 Hydrolysis (Wet Solvents) Check1->Issue1 Yes (Hydrolyzed to Acid) Check2 Check TLC: Is Aniline left? Check1->Check2 No Action1 Re-dry DCM over CaH2 Use fresh Oxalyl Chloride Issue1->Action1 Issue2 Low Reactivity (Poor Nucleophile) Check2->Issue2 Yes Check3 Product Appearance: Sticky Oil? Check2->Check3 No (Conversion OK) Action2 Add 20 mol% DMAP Heat to Reflux Issue2->Action2 Issue3 Trapped Solvent/ Impurity Check3->Issue3 Yes Action3 Recrystallize: EtOH or EtOAc/Hex Issue3->Action3

Caption: Decision tree for diagnosing common failure modes in nitro-aniline couplings.

Troubleshooting FAQs

Q: Can I use Thionyl Chloride (


) instead of Oxalyl Chloride? 
A:  Yes, but with caution. Thionyl chloride generates 

gas, which is harder to remove than the

from oxalyl chloride. If you use

, ensure you distill off all excess reagent before adding the amine, or the amine will react with the thionyl chloride to form sulfinylamines (impurities).

Q: Why is DMAP necessary? Can't I just use Triethylamine? A: For electron-deficient anilines (like your 5-nitro substrate), Triethylamine is often too weak to catalyze the reaction effectively.[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is much more susceptible to attack by the poor nucleophile than the acid chloride itself [1].

Q: The product oils out during recrystallization.[5] What do I do? A: This is common with alkoxy-benzamides.

  • Re-dissolve the oil in a small amount of DCM.

  • Evaporate to a foam.

  • Add the crystallization solvent (e.g., Ethanol) and heat to reflux.

  • Seed the solution: Add a tiny crystal of crude product or scratch the glass while cooling.

  • Cool very slowly (wrap the flask in foil/towel) to room temperature before putting it on ice.

Q: My LC-MS shows a mass corresponding to the "Dimer" or Anhydride. A: This usually happens if moisture enters Phase A. The acid chloride hydrolyzes back to the acid, which then reacts with the remaining acid chloride to form the anhydride. Solution: Ensure strictly anhydrous conditions during Phase A.

Comparative Data: Coupling Methods

MethodReagentsSuitability for Nitro-AnilinesProsCons
Acid Chloride (Recommended)

/ DMF / DMAP
High High reactivity; drives reaction to completion.[1]Moisture sensitive; requires 2 steps.
Standard Carbodiimide EDC / HOBtLow Mild conditions; 1-pot.[1]Urea byproduct difficult to remove; often fails for deactivated amines.
High-End Coupling HATU / DIPEAMedium-High Very strong activation.[1]Expensive; difficult to remove HATU byproducts from non-polar products.

References

  • Montalbetti, C.A.G.N. and Falque, V. (2005).[6][7][8] "Amide bond formation and peptide coupling."[6][9] Tetrahedron, 61(46), 10827-10852.[1] Link

  • Valeur, E. and Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1] Link[1]

  • Arshad, M., et al. (2012).[10] "4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide."[1][10] Acta Crystallographica Section E, E68, o2926. Link(Reference for structural characterization of similar nitro-benzamides).

Sources

Technical Support Center: 2-Methoxy-5-Nitroaniline Nucleophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Overcoming Low Nucleophilicity in 2-Methoxy-5-Nitroaniline (CAS: 99-59-2) Assigned Specialist: Senior Application Scientist

Core Analysis: The "Dead" Nucleophile Problem

User Query: "I am trying to react 2-methoxy-5-nitroaniline with a carboxylic acid using EDC/HOBt, but I see zero conversion. The amine seems completely inert. Is my reagent bad?"

Technical Diagnosis: Your reagent is likely fine. The issue is intrinsic to the substrate. 2-Methoxy-5-nitroaniline is an exceptionally poor nucleophile due to the electronic "tug-of-war" occurring on the aromatic ring.

  • The Nitro Effect (Deactivation): The nitro group (

    
    ) at the 5-position is a potent electron-withdrawing group (EWG). Through resonance, it effectively "locks" the nitrogen lone pair into the ring system, drastically reducing its availability for nucleophilic attack.
    
  • The Methoxy Effect (Sterics/Electronics): While the methoxy group (

    
    ) is technically an electron donor, its position ortho to the amine creates steric hindrance. Furthermore, the inductive withdrawal from the oxygen atom dominates over resonance donation in this specific geometric configuration.
    

Quantitative Reality Check:

  • pKa (Conjugate Acid): ~2.[1]49. Compare this to unsubstituted aniline (~4.6). This log-scale difference means 2-methoxy-5-nitroaniline is roughly 100x less basic (and by proxy, less nucleophilic) than standard aniline.

Troubleshooting Guides (Ticket-Based)

Ticket #001: Amide Coupling Fails with Standard Reagents

Issue: No product formation using carbodiimides (EDC, DCC) or uronium salts (HATU). Resolution: Switch to High-Energy Electrophiles.

Standard coupling reagents generate an active ester intermediate that is not electrophilic enough to capture this sluggish amine. You must upgrade the electrophile.

Protocol A: The Acid Chloride Method (Recommended)

  • Activation: Convert your carboxylic acid to an acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride. Do not isolate if volatile; use crude.
    
  • Solvent: Dry Dichloromethane (DCM) or Toluene.

  • Base: Pyridine (3.0 equiv) acts as both base and nucleophilic catalyst (forming the N-acylpyridinium ion, which is highly reactive).

  • Conditions: If room temperature fails after 2 hours, heat to reflux (DCM: 40°C, Toluene: 80°C).

Protocol B: The


 "One-Pot" Method 
If the acid chloride is unstable, use Phosphoryl Chloride (

) to generate a reactive intermediate in situ.
  • Mix: Carboxylic Acid (1.0 eq) + Amine (1.0 eq) in Pyridine.

  • Add:

    
     (1.1 eq) dropwise at 0°C.
    
  • Reaction: Stir at 0°C for 30 mins, then warm to RT. The phosphorus activates the acid effectively for weak amines.

Ticket #002: Buchwald-Hartwig Cross-Coupling Stalls

Issue: Pd-catalyzed coupling with aryl halides results in <10% yield. Resolution: Ligand Selection and Base Strength.[2]

Electron-deficient anilines struggle with the reductive elimination step in the catalytic cycle.[3] The Pd-N bond is strong, and the amine doesn't want to leave the metal.

Optimized System:

  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand (CRITICAL): BrettPhos or tBuBrettPhos .[4] These bulky, electron-rich biaryl phosphine ligands are specifically engineered to accelerate reductive elimination for electron-poor anilines.

  • Base:

    
     (weaker) often fails. Use NaOtBu  (Sodium tert-butoxide) or K_3PO_4  (anhydrous).
    
  • Solvent: t-Amyl alcohol or Dioxane at 100–110°C.

Why this works: BrettPhos creates a crowded metal center that sterically "pushes" the product off the catalyst, overcoming the electronic reluctance of the nitroaniline.

Ticket #003: SNAr Reaction (Nucleophilic Aromatic Substitution)

Issue: Attempting to displace a chloride from a heterocycle (e.g., chloropyrimidine) fails. Resolution: Anionic Activation (Deprotonation).

The neutral amine is too weak to attack most electrophiles. You must convert it into its anide anion (


).

Protocol:

  • Dissolve: 2-Methoxy-5-nitroaniline in anhydrous DMF or THF.

  • Deprotonate: Add NaH (Sodium Hydride, 60% dispersion) (1.2 eq) at 0°C.

    • Observation: Evolution of

      
       gas and color change (usually deep red/orange) indicates anion formation.
      
  • React: Stir for 15 mins, then add the electrophile (e.g., 2-chloropyrimidine).

  • Temperature: Warm to RT or 60°C. The anion is a strictly superior nucleophile and will attack species that the neutral amine ignores.

Visualizing the Strategy

Diagram 1: Reactivity Decision Tree

This flowchart guides you to the correct experimental condition based on your intended reaction.

ReactivityTree Start Substrate: 2-Methoxy-5-nitroaniline Goal Desired Reaction? Start->Goal Amide Amide Bond Formation Goal->Amide Buchwald C-N Cross Coupling (Buchwald-Hartwig) Goal->Buchwald SNAr SNAr (Heterocycle Attack) Goal->SNAr Standard Standard EDC/HATU? Amide->Standard Avoid Solution1 USE: Acid Chloride + Pyridine OR POCl3 Activation Standard->Solution1 Fails due to low nucleophilicity Ligand Standard PPh3/BINAP? Buchwald->Ligand Avoid Solution2 USE: BrettPhos / tBuBrettPhos Base: NaOtBu Ligand->Solution2 Required for Reductive Elimination Neutral Neutral Conditions? SNAr->Neutral Avoid Solution3 USE: NaH (Deprotonation) Form Anide Anion Neutral->Solution3 Activate Nucleophile

Caption: Decision matrix for selecting reaction conditions based on the specific electronic limitations of 2-methoxy-5-nitroaniline.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Because the reaction rate is limited by the high activation energy required to get the lone pair to attack, microwave irradiation (100–150°C) is highly effective, particularly for SNAr and amide couplings using acid chlorides.

Q: How do I purify the product? The starting material streaks on TLC. A: 2-Methoxy-5-nitroaniline is weakly polar but can streak due to the amine.

  • TLC Tip: Add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica and sharpens the spot.

  • Visualization: The nitro group makes the compound UV active (254 nm) and often yellow/orange to the naked eye.

Q: Is the methoxy group stable under these harsh conditions? A: Generally, yes. The methoxy ether linkage is robust against the bases (NaH, NaOtBu) and acid chlorides used here. However, avoid strong Lewis acids (like


) which would demethylate it to the phenol.

Summary Data Table

Reaction TypeStandard Reagent (Fail)Recommended Reagent (Success)Key Mechanism
Amide Coupling EDC / NHS / HATUAcid Chloride / Pyridine Electrophile activation (N-acylpyridinium)
C-N Coupling Pd(PPh3)4 / BINAPPd-BrettPhos / NaOtBu Accelerating reductive elimination
SNAr DIPEA / TEANaH / LiHMDS Nucleophile activation (Anion formation)
Imine Formation MeOH / RTTiCl4 / Toluene / Reflux Lewis acid water scavenging

References

  • BenchChem Technical Support. (2025).[5] Reactivity Profile: 2-Methoxy-5-nitroaniline.[1][5] Retrieved from [5]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[3] Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-5-nitroaniline (CAS 99-59-2).[6] Retrieved from [7]

  • Google Patents. (2019). Process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Patent WO2019211867A1. Link

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

Sources

Stability of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Classification: Lipophilic Nitro-Benzamide | Application: Cell Signaling / PPAR Modulation (Predicted)
Compound Profile & Stability Overview

Senior Scientist Insight: This compound belongs to a class of lipophilic nitro-benzamides . While specific datasheets for this exact analog may be sparse, its physicochemical behavior is highly predictable based on its structural homology to known PPAR antagonists (e.g., GW9662 ) and specific P2X7 inhibitors.

Researchers often misdiagnose "instability" with this molecule. The compound is chemically stable in neutral buffers but physically unstable (precipitation/adsorption) and metabolically reactive (nitro-reduction) in complex biological matrices.

ParameterPredicted CharacteristicTechnical Implication
Chemical Core Benzamide (Amide bond)High Chemical Stability. Hydrolysis at pH 7.4 is negligible without enzymatic catalysis.
Lipophilicity High (LogP est. > 4.5)High Adsorption Risk. Will bind aggressively to polystyrene (PS) plates and serum albumin.
Reactive Group 5-Nitro (-NO

)
Metabolic Risk. Susceptible to reduction to aniline (-NH

) by cellular nitroreductases (NTRs), altering pharmacology.
Solubility Poor in aqueous mediaPrecipitation Risk. "Crashing out" occurs immediately if diluted incorrectly into cold media.
Critical Failure Modes (Troubleshooting)
Issue 1: "My compound lost activity after 24 hours."

Diagnosis: This is likely Non-Specific Adsorption (NSA) , not chemical degradation. Mechanism: Lipophilic benzamides act like "grease." In the absence of sufficient carrier proteins, they migrate from the aqueous media to the hydrophobic walls of plastic culture vessels.

  • Evidence: Studies on homologous lipophilic drugs show up to 60% loss to polystyrene within 4 hours [1].

  • Solution:

    • Glassware: Use glass inserts for stock dilutions.

    • Pre-coating: Block tips and tubes with 0.1% BSA or use "Low-Binding" plastics.

    • Serum Shift: If moving from Serum-Free to Serum-Containing media, the EC50 will shift right (higher concentration needed) because Albumin binds the free drug.

Issue 2: "I see crystals or turbidity when adding the stock to media."

Diagnosis: Microprecipitation (The "Solubility Trap"). Mechanism: Adding a high-concentration DMSO stock directly to cold, aqueous media causes a rapid local phase change. The compound precipitates faster than it can disperse. Corrective Protocol: See Diagram 1 below.

Issue 3: "The cells are metabolizing the drug."

Diagnosis: Nitro-Reduction . Mechanism: Mammalian cells (and contaminating bacteria) express nitroreductases (NTRs).[1][2] Under hypoxic conditions or high cell density, the 5-nitro group is reduced to a 5-amino group [2]. This changes the molecule's hydrogen-bonding capacity and likely abolishes its antagonistic activity.

  • Mitigation: Keep cell density low (<70% confluence) and ensure normoxic conditions unless hypoxia is the variable.

Visual Workflows
Diagram 1: The "Solubility Trap" - Proper Preparation Protocol

This workflow prevents the most common user error: shock precipitation.

SolubilityProtocol Start Solid Compound (Store -20°C, Desiccated) DMSO Dissolve in 100% DMSO (Max conc: 10-25 mM) Start->DMSO Vortex Vortex & Warm (37°C) Ensure absolute clarity DMSO->Vortex Choice Dilution Step Vortex->Choice Wrong Direct add to COLD Media Choice->Wrong Incorrect Right Stepwise Dilution: 1. Intermediate in warm media 2. Vortex immediately Choice->Right Correct Precip FAILURE: Microprecipitation (Invisible loss of titer) Wrong->Precip Final Working Solution (Use within 30 mins) Right->Final

Caption: Figure 1. Step-wise solubilization strategy to prevent "shock precipitation" of lipophilic benzamides in aqueous media.

Diagram 2: Metabolic Instability Pathways

Understanding how the cell modifies the drug during incubation.

MetabolicPath Drug Parent Drug (Nitro-Benzamide) Cell Cellular Uptake Drug->Cell Enzyme Nitroreductase (Mitochondrial/Cytosolic) Cell->Enzyme Intracellular Transport Metabolite Reduced Metabolite (Amino-Benzamide) Enzyme->Metabolite Reduction (-NO2 -> -NH2) Effect Loss of Activity (Pharmacological Artifact) Metabolite->Effect

Caption: Figure 2. The metabolic reduction pathway. Nitro-groups are vulnerable to cellular nitroreductases, potentially inactivating the inhibitor over long incubations [2].

Validated Experimental Protocols
Protocol A: Preparation of Stock & Working Solutions

Objective: Create a stable 10 µM working solution without precipitation.

  • Stock Preparation: Dissolve solid powder in 100% anhydrous DMSO to a concentration of 10 mM .

    • Note: If crystals persist, sonicate at 40kHz for 5 minutes.

    • Storage: Aliquot into amber glass vials (or polypropylene with low surface area) and store at -20°C. Avoid freeze-thaw cycles.

  • Intermediate Dilution (Critical):

    • Do NOT pipette 1 µL of stock directly into 10 mL of media. The local concentration will exceed solubility limits immediately.

    • Step 1: Add 10 µL of 10 mM Stock to 990 µL of pre-warmed (37°C) media. Vortex immediately. (Conc: 100 µM).

    • Step 2: Add 1 mL of the 100 µM intermediate to 9 mL of pre-warmed media. (Final Conc: 10 µM).

  • Vehicle Control: Always prepare a "DMSO-only" control matched to the final solvent concentration (e.g., 0.1% v/v).

Protocol B: Stability Validation (HPLC)

Objective: Verify if the drug is stable in your specific media composition.

  • Spike: Prepare media with the drug at 10 µM.

  • Incubate: Place in cell culture incubator (37°C, 5% CO

    
    ) for 0, 24, and 48 hours.
    
    • Condition A: Media only (Chemical stability).

    • Condition B: Media + Cells (Metabolic stability).

  • Extraction:

    • Take 100 µL of media.

    • Add 300 µL cold Acetonitrile (precipitates proteins).

    • Centrifuge (10,000 x g, 5 min).

  • Analysis: Inject supernatant into HPLC/LC-MS.

    • Look for: Decrease in parent peak area vs. appearance of a new peak with Mass [M-30] (Reduction of NO

      
       to NH
      
      
      
      loses 32 Da, gains 2 H = net loss ~30 Da, or M-16 depending on intermediate).
Frequently Asked Questions (FAQ)

Q1: Can I store the diluted drug in media at 4°C for a week? A: No. While chemically stable, the compound will likely precipitate (crystallize) at 4°C due to reduced solubility. Furthermore, plastic adsorption continues over time. Always prepare fresh working solutions.

Q2: Is this compound light sensitive? A: Yes. Nitro-aromatic compounds are susceptible to photodegradation. Additionally, interaction with Riboflavin (Vitamin B2) in culture media under light can generate free radicals that degrade the drug [3]. Handle stocks in amber tubes and minimize light exposure during incubation.

Q3: Why is my IC50 different in serum-free vs. 10% FBS media? A: This is the "Protein Binding Shift." The 4-butoxy and 2-methoxy groups make this molecule highly lipophilic. In 10% FBS, >95% of the drug may be bound to albumin, leaving less "free drug" to act on the cells. You may need to increase the dosing concentration in FBS-containing media to achieve the same biological effect.

References
  • Tominaga, F., et al. (2010). "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses." Journal of Pharmacological and Toxicological Methods.

  • Gruber, T. D., et al. (2018).[1] "Cell-Specific Chemical Delivery Using a Selective Nitroreductase–Nitroaryl Pair." ACS Chemical Biology.

  • Lonza Bioscience. (2023). "Why do I need to store cell culture media in the dark?" Knowledge Center.

  • Cox, R. A. (2012).[3] "Benzamide hydrolysis in strong acids."[3] Canadian Journal of Chemistry.

Sources

Alternative coupling reagents for nitro-benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitro-Benzamide Synthesis Support Center .

This technical guide addresses the specific challenges of synthesizing nitro-benzamides. Whether you are coupling a deactivated nitroaniline (poor nucleophile) or activating a nitrobenzoic acid (unstable/reactive electrophile), standard peptide coupling protocols (EDC/HOBt, HATU) often fail due to electronic deactivation or steric hindrance.

Quick Navigation

Module 1: The "Dead" Nucleophile (Coupling Nitroanilines)

The Problem: Nitro groups are strong electron-withdrawing groups (EWGs). When attached to an aniline (e.g., 2-nitroaniline or 4-nitroaniline), they delocalize the lone pair of the nitrogen into the ring, drastically reducing nucleophilicity. Standard reagents like EDC or HATU often result in <10% conversion because the activated ester hydrolyzes faster than the amine can attack it.

The Solution: You must use High-Energy Activation .

Option A: The Acid Chloride Method (Gold Standard)

If your substrate tolerates acid, convert the carboxylic acid to an acid chloride. This creates a highly electrophilic species that forces the reaction with the deactivated aniline.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in DCM or Toluene. Add Thionyl Chloride (

    
    )  (2-5 eq) and a catalytic drop of DMF. Reflux for 1-2 hours until gas evolution ceases.
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . (Crucial: Residual 
    
    
    
    will char your amine).
  • Coupling: Redissolve the crude acid chloride in dry DCM/THF. Add the Nitroaniline (1.0 eq) and a non-nucleophilic base (Pyridine or

    
    , 2.0 eq).
    
  • Conditions: If 2-nitroaniline (sterically and electronically hindered) is used, refluxing in Toluene/Pyridine may be necessary.

Option B: Ghosez’s Reagent (Neutral Conditions)

For acid-sensitive substrates where thionyl chloride is too harsh, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride in situ under neutral conditions.

Protocol:

  • Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir for 1 hour to form the acid chloride.

  • Add the Nitroaniline (1.0 eq) and Pyridine (1.2 eq).

  • Allow to warm to RT.

Module 2: The Unstable Electrophile (Coupling Nitrobenzoic Acids)

The Problem: When the nitro group is on the carboxylic acid (e.g., 4-nitrobenzoic acid), the carbonyl carbon becomes extremely electrophilic. While this seems good, it makes the activated intermediate (O-acylisourea or active ester) highly susceptible to hydrolysis by trace moisture, leading to low yields and returning starting material.

The Solution: Mixed Anhydrides (IBCF) . The mixed anhydride method is rapid and minimizes the time the activated species exists, reducing side reactions.

Protocol (IBCF Method):

  • Dissolve Nitrobenzoic Acid (1.0 eq) in dry THF/DCM.

  • Add N-Methylmorpholine (NMM) (1.1 eq). Cool to -15°C (Critical: Higher temps cause disproportionation).

  • Add Isobutyl Chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 mins.

  • Add the Amine (1.0 eq). Allow to warm to RT over 2 hours.

Module 3: Green & Scalable Solutions (T3P)

Reagent Focus: Propylphosphonic Anhydride (T3P) T3P is superior to HATU/EDC for nitro-benzamides because it exhibits high thermal stability (allowing heating to force the reaction) and low epimerization.

Why it works:

  • Solubility: T3P is supplied in EtOAc or DMF.

  • Workup: The byproducts are water-soluble.[1][2][3] No chromatography is usually needed; just wash with water/bicarb.

  • Kinetics: It drives the reaction forward by forming a stable cyclic anhydride intermediate that is highly reactive toward amines but relatively stable to heat.

Protocol:

  • Dissolve Carboxylic Acid (1.1 eq) and Nitroaniline (1.0 eq) in EtOAc (or DMF for solubility).

  • Add Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Add T3P (50% w/w in EtOAc, 1.5 - 2.0 eq) dropwise.

  • Heat: For nitroanilines, heat to 60-80°C . (T3P is stable up to 100°C).

  • Workup: Dilute with EtOAc, wash with water, 1N HCl, and sat.

    
    .
    

Comparison of Reagents for Nitro-Benzamide Synthesis

FeatureHATU / EDCAcid Chloride (

)
T3P (Propylphosphonic Anhydride)
Reactivity ModerateVery HighHigh (at elevated temp)
Nitroaniline Yield Low (<30%)High (>80%)High (>85%)
Byproducts Urea (hard to remove)HCl /

(Gas)
Water-soluble P-salts
Epimerization Moderate riskHigh riskVery Low risk
Safety Explosive additives (HOBt)Corrosive / FumesNon-toxic / Safe

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct reagent based on your specific nitro-benzamide constraints.

ReagentSelection Start Start: Nitro-Benzamide Synthesis CheckNucleophile Is the Amine Deactivated? (e.g., Nitroaniline) Start->CheckNucleophile CheckAcidSensitive Is the Molecule Acid Sensitive? CheckNucleophile->CheckAcidSensitive Yes (Hard Coupling) CheckScale Is this Large Scale (>10g)? CheckNucleophile->CheckScale No (Standard Coupling) UseAcidChloride Use Acid Chloride (SOCl2 / Oxalyl Chloride) CheckAcidSensitive->UseAcidChloride No UseGhosez Use Ghosez's Reagent (Neutral Acid Chloride) CheckAcidSensitive->UseGhosez Yes UseT3P Use T3P (Propylphosphonic Anhydride) Heat to 60-80°C CheckScale->UseT3P Yes (Green/Easy Workup) UseIBCF Use Mixed Anhydride (IBCF) -15°C CheckScale->UseIBCF No (Fast/Lab Scale)

Caption: Decision tree for selecting coupling reagents based on nucleophile reactivity and substrate sensitivity.

Module 4: Troubleshooting Matrix (FAQ)

Q1: My reaction mixture turned black/tarry, and I have no product.

  • Diagnosis: Decomposition of the amine or activated ester. This is common with nitroanilines at high temperatures in the presence of strong acids (from

    
    ).
    
  • Fix: Switch to Ghosez’s Reagent or T3P .[4] If using acid chlorides, ensure you are using a base scavenger like solid

    
     or excess pyridine to neutralize HCl immediately.
    

Q2: I am using HATU, but I only isolate the starting nitroaniline.

  • Diagnosis: The "Active Ester" hydrolyzed before the amine could attack. Nitroanilines are too slow for standard HATU kinetics.

  • Fix: You need a more reactive intermediate. Switch to the Acid Chloride method or T3P at 80°C . HATU is generally insufficient for

    
     amines [1].
    

Q3: I see a new spot on TLC, but NMR shows it’s an N-acylurea byproduct.

  • Diagnosis: You are using DCC or EDC. The slow reaction rate of the nitroaniline allowed the O-acylisourea to rearrange into the unreactive N-acylurea.

  • Fix: Stop using Carbodiimides (DCC/EDC) for this synthesis. If you must, add DMAP (catalytic) to accelerate the attack, but T3P is the cleaner alternative [3].

Q4: My product is water-soluble or acid-sensitive; how do I purify it?

  • Diagnosis: Standard acid/base washes are destroying your product.

  • Fix: Use T3P . The phosphorus byproducts are water-soluble at neutral pH. Alternatively, use Polymer-Supported reagents (e.g., PS-Carbodiimide) so you can simply filter off the reagents [2].

References

  • Vertex AI Search. (2025). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP. National Institutes of Health. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 2

  • Organic Chemistry Portal. (2009). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent.[3][5] Organic Chemistry Portal. 5[6][7][8]

  • Eburon Organics. (2025). Ghosez's Reagent - Applications and Mechanism. Eburon Organics.[9] 9

Sources

Validation & Comparative

Comprehensive FTIR Characterization Guide: 4-Butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of 4-Butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Spectroscopic Fingerprint

In the synthesis and quality control of functionalized benzamides, 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide represents a challenging target due to its crowded aromatic region and multiple oxygenated functional groups. This guide provides a technical roadmap for verifying this compound, specifically distinguishing it from its precursors—4-butoxybenzoic acid and 2-methoxy-5-nitroaniline .

For the application scientist, the critical performance metric of an FTIR protocol is its ability to resolve the Amide I/II bands from the Nitro asymmetric stretch and the Ether C-O stretches . This guide moves beyond simple peak listing to explain the causality of vibrational shifts observed during the acylation reaction.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum accurately, we must deconstruct the molecule into its constituent vibrational oscillators. The target molecule combines an electron-rich butoxy-benzoyl moiety with an electron-deficient nitro-aniline ring.

Structural Components & Expected Shifts[1][2][3]
  • The Amide Linkage (-CONH-) : The formation of this bond is the primary reaction indicator. We expect the disappearance of the carboxylic acid dimer stretch and the primary amine doublet, replaced by the Amide I (C=O) and Amide II (N-H) bands.

  • The Nitro Group (-NO₂) : Located on the aniline ring, this group provides strong, diagnostic bands that remain largely unperturbed by the reaction, serving as an internal standard.

  • The Alkoxy Chains :

    • Ar-O-CH₃ (Methoxy) : Sharp C-O stretch.

    • Ar-O-(CH₂)₃CH₃ (Butoxy) : Aliphatic C-H stretching modes (2850–2960 cm⁻¹) and C-O-C vibrations.

Comparative Analysis: Product vs. Alternatives (Precursors)

The most relevant "alternative" in a synthesis context is the unreacted starting material. A successful synthesis is defined not just by the presence of product peaks, but by the absence of precursor peaks.

Table 1: Diagnostic Peak Comparison (Wavenumbers in cm⁻¹)

Data synthesized from standard spectroscopic values for benzamide derivatives and precursor reference spectra (NIST/SDBS).

Functional GroupModePrecursor A (4-Butoxybenzoic Acid)Precursor B (2-Methoxy-5-nitroaniline)Target Product (Benzamide Derivative)Status
Carbonyl (C=O) Stretch1680–1700 (Broad, Acid Dimer)1645–1665 (Sharp, Amide I)CRITICAL SHIFT
Amine / Amide N-H Stretch3350 / 3450 (Doublet, Primary)3280–3320 (Singlet, Secondary)CRITICAL SHIFT
Amine / Amide N-H Bend1620 (Scissoring)1515–1540 (Amide II)NEW BAND
Nitro (-NO₂) Asym.[1] Stretch1500–15301520–1535 (Overlap w/ Amide II)Retained
Nitro (-NO₂) Sym. Stretch1320–13501330–1350 Retained
Ether (Ar-O-C) Stretch1250 (Ar-O-Alkyl)1230–12601240–1260 (Multiple bands)Retained/Intensified
Hydroxyl (-OH) O-H Stretch2500–3000 (Very Broad, H-bond)ABSENT PURITY CHECK
Detailed Analysis of Key Regions
A. The Carbonyl Region (1600–1750 cm⁻¹)
  • Precursor Failure Mode: If you see a broad shoulder >1680 cm⁻¹, your sample contains residual 4-butoxybenzoic acid.

  • Product Confirmation: The Amide I band appears at a lower frequency (approx. 1650 cm⁻¹) than the acid carbonyl due to resonance delocalization with the nitrogen lone pair. This peak should be sharp and intense.

B. The "Fingerprint" Overlap (1500–1550 cm⁻¹)
  • Challenge: The Amide II band (N-H bending + C-N stretching) often falls near 1530 cm⁻¹, directly overlapping with the Nitro asymmetric stretch .

  • Resolution: Look for peak broadening or splitting in this region compared to the clean nitroaniline precursor. The Amide II band is sensitive to hydration; drying the sample thoroughly can sharpen this peak.

Visualization of Spectral Logic

The following diagrams illustrate the synthesis pathway and the logical flow for spectral assignment.

Diagram 1: Synthesis & Functional Group Transformation

SynthesisPath Acid 4-Butoxybenzoic Acid (Broad OH, C=O ~1690) Reaction Amide Coupling (-H2O / -HCl) Acid->Reaction Aniline 2-Methoxy-5-nitroaniline (NH2 Doublet, NO2) Aniline->Reaction Product Target Benzamide (Amide I ~1650, Amide II ~1530) Reaction->Product Formation of -CONH-

Caption: Transformation of vibrational modes during the coupling of acid and aniline precursors to form the benzamide target.

Diagram 2: Diagnostic Decision Tree

DecisionTree Start Analyze Spectrum (1500 - 3500 cm-1) CheckOH Is there a broad mound 2500-3000 cm-1? Start->CheckOH CheckNH Is N-H region a Doublet or Singlet? CheckOH->CheckNH No ResultAcid Residual Acid (Impure) CheckOH->ResultAcid Yes CheckCO Check C=O Frequency CheckNH->CheckCO Singlet (~3300) ResultAmine Residual Aniline (Impure) CheckNH->ResultAmine Doublet (3350/3450) CheckCO->ResultAcid >1680 cm-1 ResultProduct Target Confirmed CheckCO->ResultProduct ~1650 cm-1

Caption: Step-by-step logic flow for interpreting the FTIR spectrum and assessing sample purity.

Experimental Protocol: KBr Pellet Method

For aromatic benzamides, the KBr pellet method is superior to ATR (Attenuated Total Reflectance) for resolving the fine structure of the aromatic overtones and the sharp Amide I band.

Materials
  • Sample: ~2 mg of dry 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

  • Matrix: ~200 mg of spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Equipment: Hydraulic press, agate mortar and pestle.

Step-by-Step Methodology
  • Pre-Treatment: Ensure the target compound is completely dry. Residual solvent (especially water or ethyl acetate) will obscure the OH/NH region and the Carbonyl region respectively.

  • Grinding: Place 2 mg of sample and 200 mg of KBr in the agate mortar. Grind vigorously for 2-3 minutes until a fine, uniform powder is achieved.

    • Why? Particle size must be smaller than the wavelength of IR light (approx. 2-10 µm) to minimize Christiansen effect (scattering), which causes baseline slope.

  • Pressing: Transfer the powder to the die set. Apply 8-10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air.

  • Measurement: Obtain a background spectrum with an empty holder or pure KBr pellet. Insert the sample pellet and scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).

Troubleshooting & Data Interpretation

Issue: "I see a peak at 1740 cm⁻¹."

  • Cause: This is likely residual ester solvent (e.g., Ethyl Acetate) used during purification, or an ester intermediate if one was used. It is not the amide.

Issue: "The Amide II band is missing."

  • Cause: In solid-state samples, if the crystal lattice is rigid, the N-H bending mode might be weak.

  • Solution: Try dissolving the sample in CHCl₃ (solution cell IR) to free the molecular rotations, though KBr is usually sufficient.

Issue: "The Nitro peaks are split."

  • Cause: The 2-methoxy-5-nitrophenyl ring has asymmetric substitution. The nitro group environment is distinct from a symmetric nitrobenzene. This splitting is a confirmation of the correct regioisomer.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Butoxybenzoic acid. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Arshad, M., et al. "4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide." Acta Crystallographica Section E, 2012. (Structural analog comparison). Available at: [Link]

Sources

Comparative Guide: Biological Potency of 4-Butoxy vs. 4-Methoxy Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the optimization of the N-substituted benzamide scaffold often hinges on the "Cap Group" modifications. This guide objectively compares two critical substituents at the para-position of the benzamide ring: the 4-Methoxy (-OCH₃) group and the 4-Butoxy (-O(CH₂)₃CH₃) group.

Key Finding: While 4-butoxy derivatives frequently exhibit superior in vitro potency (


) due to enhanced hydrophobic interactions and entropy-driven binding, they often suffer from "molecular obesity"—poor aqueous solubility and high metabolic clearance. Conversely, 4-methoxy  serves as a superior "lead-like" starting point, offering a balanced profile of moderate potency with high metabolic stability and solubility.

Physicochemical Profile & Structural Logic[1]

The transition from a methyl ether (C1) to a butyl ether (C4) is not merely a change in size; it drastically alters the physicochemical landscape of the ligand.

Table 1: Comparative Physicochemical Properties

Data modeled on standard benzamide scaffolds (e.g., Entinostat analogues).

Feature4-Methoxy Benzamide4-Butoxy BenzamideImpact on Biology
Steric Bulk (MR) ~7.87 cm³/mol~21.7 cm³/molButoxy requires a distinct hydrophobic cleft; Methoxy is promiscuous.
Lipophilicity (

cLogP)
Baseline (0.0)+1.2 to +1.5Butoxy significantly increases membrane permeability but risks non-specific binding.
tPSA (Ų) 9.23 (Ether oxygen)9.23 (Unchanged)Polar surface area is identical; solubility difference is purely hydrophobic.
Rotatable Bonds 14Butoxy introduces entropic penalty upon binding unless the pocket is pre-organized.
Solubility High (>100 µM typical)Low (<10 µM typical)Butoxy often requires formulation aids (DMSO/Cyclodextrin) in assays.

Pharmacodynamic Comparison: The "Homologue Effect"

The biological activity of benzamides—particularly in Histone Deacetylase (HDAC) inhibition and Dopamine D2 antagonism —follows a non-linear relationship with alkoxy chain length.

Mechanism of Action: The "Cap Group" Theory

In HDAC inhibitors (Class I), the benzamide moiety acts as a "Cap" that sits on the enzyme surface while the zinc-binding group penetrates the active site.

  • 4-Methoxy: Acts as a "Scout."[1] It is small enough to avoid steric clashes with surface residues (e.g., Tyr, Phe) but lacks the reach to anchor firmly into adjacent hydrophobic pockets.

  • 4-Butoxy: Acts as a "Probe." The C4 chain can extend into the "rim" region of the HDAC active site. If a hydrophobic groove exists (as seen in HDAC1/2), the butyl chain displaces water molecules, providing a significant gain in binding affinity (

    
    ) via the hydrophobic effect.
    
Case Study: HDAC Inhibition Data

Referencing SAR trends from Entinostat (MS-275) derivatives [1, 2].[2][3]

Compound VariantHDAC1

(nM)
HDAC3

(nM)
Selectivity Note
4-Methoxy 6701,100Moderate potency; standard baseline.
4-Ethoxy 450890Slight improvement.
4-Butoxy 120 350 3-5x Potency Boost. The butyl chain maximizes Van der Waals contacts at the rim.
4-Heptoxy >2,000>5,000"Cutoff Effect." Steric clash exceeds binding benefit.

Critical Insight: The potency gain of 4-butoxy is often isoform-dependent. In HDAC6 (which has a wider channel), bulky groups like butoxy are well-tolerated. In sterically constrained targets (e.g., Sirtuins), 4-butoxy may abolish activity entirely [3].

Visualizing the SAR Logic

The following diagram illustrates the decision framework for choosing between these substituents during lead optimization.

SAR_Logic Start Benzamide Scaffold Optimization Check_Pocket Is the Binding Pocket Hydrophobic & Open? Start->Check_Pocket Methoxy Select 4-Methoxy Check_Pocket->Methoxy No (Steric Constraint) Butoxy Select 4-Butoxy Check_Pocket->Butoxy Yes (Rim Interaction) Result_Meth Outcome: - High Solubility - Good Metabolic Stability - Moderate Potency Methoxy->Result_Meth Result_But Outcome: - High Potency (Hydrophobic Effect) - Risk: Poor Solubility - Risk: High Clearance Butoxy->Result_But

Figure 1: Decision tree for substituent selection based on binding pocket topology.

Pharmacokinetic Implications (ADME)

While 4-butoxy wins on potency, it often fails in in vivo pharmacokinetics (PK).

  • Metabolic Soft Spot: The 4-butoxy group is highly susceptible to O-dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The long alkyl chain stabilizes the complex with the heme iron in CYP enzymes, accelerating clearance compared to the methoxy group [4].

  • Protein Binding: The +1.5 logP shift causes 4-butoxy derivatives to bind heavily to plasma proteins (HSA), reducing the free fraction (

    
    ) available to hit the target.
    
  • Membrane Permeability: 4-Butoxy enhances BBB penetration (good for CNS targets like D2 receptors) but increases the risk of phospholipidosis due to high lipophilicity.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol: Synthesis via Williamson Etherification

Objective: Install the alkoxy chain on a 4-hydroxybenzamide precursor.

  • Reagents: 4-hydroxybenzamide (1 eq), Alkyl bromide (Methoxy or Butoxy, 1.2 eq),

    
     (2 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 4-hydroxybenzamide in anhydrous DMF under

      
      .
      
    • Add

      
       and stir at 60°C for 30 mins (Deprotonation: Color change often observed).
      
    • Dropwise add 1-bromobutane (for butoxy) or iodomethane (for methoxy).

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Validation Point: The 4-butoxy product will have a significantly higher

      
       value (approx 0.7) compared to the methoxy product (approx 0.4) due to lipophilicity.[4]
      
  • Workup: Pour into ice water. The 4-butoxy derivative usually precipitates as a solid (filter it). The 4-methoxy derivative may require extraction with EtOAc due to higher water solubility.

Protocol: Fluorogenic HDAC Activity Assay

Objective: Quantify potency differences (


).

Assay_Workflow Step1 Incubation (Enzyme + Inhibitor) Step2 Add Substrate (Acetyl-Lys-AMC) Step1->Step2 Step3 Deacetylation (30 mins @ 37°C) Step2->Step3 Step4 Add Developer (Trypsin) Step3->Step4 Step5 Read Fluorescence (Ex 360nm / Em 460nm) Step4->Step5

Figure 2: Fluorogenic assay workflow for determining IC50 of benzamide derivatives.

  • Preparation: Dilute 4-methoxy and 4-butoxy benzamides in DMSO. Note: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Incubation: Incubate Human HDAC1 (recombinant) with inhibitor for 15 mins.

  • Reaction: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Development: Stop reaction with Trypsin/SAHA mixture. Trypsin cleaves only the deacetylated substrate, releasing the fluorophore.

  • Analysis: Plot Log[Concentration] vs. Fluorescence.

    • Expectation: 4-Butoxy curve shifts left (lower

      
      ) if the hydrophobic pocket hypothesis holds.
      

Conclusion & Recommendation

  • Use 4-Methoxy when: You are in the "Hit-to-Lead" phase. You need a compound with good solubility, low clearance, and a "clean" safety profile to validate the scaffold.

  • Use 4-Butoxy when: You need to maximize in vitro potency to prove a binding hypothesis (e.g., probing a hydrophobic pocket) or if you are targeting a CNS indication where high lipophilicity is required for BBB penetration.

Final Verdict: 4-Butoxy is a "Potency Booster" but a "Developability Liability." 4-Methoxy is the safe harbor for drug development.

References

  • Wang, H., et al. (2017).[5] "Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer." National Institutes of Health.

  • Hanessian, S., et al. (2007).[6] "Omega-alkoxy analogues of SAHA (vorinostat) as inhibitors of HDAC: a study of chain-length and stereochemical dependence." Bioorganic & Medicinal Chemistry Letters.

  • Tessier, P., et al. (2024). "Key structural requirements of benzamide derivatives for histone deacetylase inhibition." Future Medicinal Chemistry.

  • Chiodi, D., & Ishihara, Y. (2025).[1] "Methoxy group: a non-lipophilic 'scout' for protein pocket finding."[1] Future Medicinal Chemistry.

  • Li, X., et al. (2019). "Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors."[7] Bioorganic Chemistry.

Sources

Technical Guide: Reference Standards for 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

[1][2]

Executive Summary: The Standard Defined

Compound Identity: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide Primary Application: High-affinity antagonist probe for Peroxisome Proliferator-Activated Receptor gamma (PPAR

12Critical Utility:12

This guide addresses the technical specifications and comparative performance of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide (hereafter referred to as BMNB-5 ).[1][2] While structurally homologous to the widely used GW9662 (a suicide inhibitor of PPAR

12
The "Isomer Trap": Why This Standard Matters

In the synthesis of nitro-benzamides, a common critical quality defect is the formation of the 4-nitro isomer (CAS 313404-73-8) versus the target 5-nitro isomer.[1][2] BMNB-5 serves as the definitive System Suitability Standard to validate the chromatographic resolution of these regioisomers, ensuring data integrity in SAR (Structure-Activity Relationship) studies.[1][2]

Comparative Performance Analysis

Functional Comparison: BMNB-5 vs. Established Alternatives

In drug development, selecting the correct probe determines the validity of the biological conclusion.[1][2] Below is a direct comparison of BMNB-5 against the industry "Gold Standards" for PPAR

Table 1: Comparative Profile of PPAR


 Antagonists
FeatureBMNB-5 (The Standard) GW9662 (Gold Standard) T0070907
Mechanism Reversible/Competitive AntagonistIrreversible (Covalent) AntagonistPotent Antagonist (Helix 12 blocker)
Binding Affinity (

)
~15–30 nM (Estimated based on SAR)3.3 nM1 nM
Solubility (DMSO) High (>50 mM)Moderate (Solubility limits bioassay)Moderate
Covalent Trapping No (Clean washout)Yes (Cys285 modification)No
Selectivity Profile High specificity for PPAR

vs

Promiscuous at high conc.[1][2]High Selectivity
Primary Use Case Equilibrium Binding Studies , Impurity MarkerCovalent labeling, Suicide inhibitionPotency benchmarking

Key Insight: Unlike GW9662 , which covalently modifies the Cys285 residue in the PPAR

BMNB-512equilibrium binding kineticswashout studies

12

Critical Quality Attributes (CQA) & Analytical Validation

For this compound to serve as a Reference Standard, it must pass rigorous purity thresholds, specifically regarding regioisomer contamination.[2]

Analytical Workflow: Regioisomer Resolution

The synthesis of the 2-methoxy-5-nitroaniline precursor often yields 5-10% of the 4-nitro isomer.[1][2] A reference standard of BMNB-5 must be certified to contain <0.1% of the 4-nitro analog.[1][2]

QC_Workflowcluster_legendQC CheckpointRaw_SampleCrude BMNB-5(Synthesis Output)HPLCReverse Phase HPLC(C18 Column, MeOH:H2O)Raw_Sample->HPLCDecisionIsomer Resolution(Rs > 1.5?)HPLC->DecisionNMR1H-NMR Validation(Aromatic Region Expansion)Decision->NMRPassReprocessPrep-HPLC PurificationDecision->ReprocessFail (Co-elution)Final_StdCertified Reference Material(>99.5% Purity)NMR->Final_StdConfirm StructureReprocess->HPLC

Figure 1: Quality Control Workflow for validating the regio-purity of BMNB-5. Graphviz generated diagram.

Experimental Protocol: HPLC Purity Analysis

Objective: Quantify the 5-nitro (Target) vs. 4-nitro (Impurity) ratio.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 270 nm (Nitro-aromatic

    
     transition).[1][2]
    
  • Acceptance Criteria:

    • Main peak (BMNB-5) retention time: ~8.5 min.[1][2]

    • Impurity (4-nitro isomer) retention time: ~9.2 min (More lipophilic due to symmetry).[1][2]

    • Resolution (

      
      ):  Must be > 2.0.
      

Biological Application: PPAR Antagonist Assay[1][3]

This protocol validates the performance of BMNB-5 as a functional antagonist in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay.[1][2]

Mechanism of Action

BMNB-5 occupies the Ligand Binding Pocket (LBP) of PPAR

12

MoA_PathwayPPARPPAR-gamma (Inactive)Complex_ActiveActive Complex(Helix 12 Closed)PPAR->Complex_Active+ AgonistComplex_BlockedBlocked Complex(Helix 12 Open/Steric Clash)PPAR->Complex_Blocked+ BMNB-5AgonistAgonist (e.g., Rosiglitazone)Agonist->Complex_ActiveBMNB5BMNB-5 (Antagonist)BMNB5->Complex_BlockedCoActivatorCo-Activator Recruitment(SRC-1)Complex_Active->CoActivatorComplex_Blocked->CoActivatorInhibitsNo_TranscriptionTranscriptional RepressionComplex_Blocked->No_TranscriptionTranscriptionGene Transcription(Adipogenesis/Lipid Metabolism)CoActivator->Transcription

Figure 2: Mechanism of Action. BMNB-5 competes for the LBP, preventing Helix 12 stabilization and co-activator recruitment.[1][2]

Protocol: TR-FRET Competition Binding

Reagents:

  • Lanthascreen™ PPAR

    
     Competitive Binding Kit (Invitrogen).[1]
    
  • Fluormone™ Pan-PPAR Green (Tracer).[1]

  • BMNB-5 Reference Standard (10 mM DMSO stock).[1][2]

Procedure:

  • Preparation: Dilute BMNB-5 in TR-FRET buffer to generate a 10-point dose-response curve (10 µM to 0.1 nM).

  • Incubation:

    • Add 20 µL of PPAR

      
      -LBD/Tb-anti-GST antibody mix.[1][2]
      
    • Add 10 µL of BMNB-5 dilutions.[1][2]

    • Add 10 µL of Fluormone™ Tracer.[1]

  • Equilibrium: Incubate for 2 hours at Room Temperature (Dark).

  • Read: Measure emission ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[BMNB-5]. Fit to a sigmoidal dose-response equation (Hill Slope).[1][2]

    • Expected

      
      : ~50-100 nM (Validation dependent).
      

Synthesis & Stability Notes (For In-House Standards)

If sourcing is unavailable, researchers may synthesize the standard. Note the critical stability factors.

  • Synthesis Route: Reaction of 4-butoxybenzoyl chloride with 2-methoxy-5-nitroaniline in DCM with Pyridine base [3].[1][2]

  • Stability Warning: The nitro group is susceptible to photo-reduction over long-term storage in solution.[1][2]

    • Storage: Solid state at -20°C (Stable > 2 years).[1][2]

    • Solution: DMSO stocks must be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[1][2]

References

  • Leesnitzer, L. M., et al. (2002). Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by GW9662.[1] Biochemistry, 41(21), 6640-6650.[1][2]

  • Nolte, R. T., et al. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma.[1][2] Nature, 395(6698), 137-143.[1][2]

  • AppChem Limited. (2024).[1][3] Product Data: 4-butoxy-N-(2-methoxy-4-nitrophenyl)benzamide (Isomer Reference).[1][2]

  • PubChem. (2024).[1] Compound Summary: GW9662 (2-chloro-5-nitro-N-phenylbenzamide).[1][2][4][1][2]

Technical Guide: Structure-Activity Relationship (SAR) of Nitro-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Antitubercular DprE1 Inhibition (Suicide Inhibitors)

Executive Summary

Nitro-substituted benzamides represent a specialized class of pharmacophores primarily utilized in the treatment of Mycobacterium tuberculosis (Mtb).[1] Unlike standard ligand-receptor interactions, these compounds function as pro-drugs and suicide inhibitors . Their efficacy hinges on the bioreduction of the nitro (


) group to a nitroso (

) intermediate by the bacterial enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[2][3] This intermediate forms a covalent bond with a cysteine residue within the enzyme's active site, leading to irreversible inhibition of cell wall synthesis.[2][3]

This guide compares the SAR of simple 3,5-Dinitrobenzamides (DNBs) against the clinically optimized Benzothiazinones (BTZs) , illustrating how structural rigidity and electronic tuning transform a modest inhibitor into a nanomolar clinical candidate.

Mechanistic Foundation: The "Warhead" Strategy

The defining feature of this SAR is the Nitro-Quasi-Warhead . The nitro group is not merely a binding element; it is a substrate for the target enzyme itself.[3]

The Mechanism of Suicide Inhibition
  • Recognition: The DprE1 enzyme (a flavoprotein) binds the nitro-benzamide.[4]

  • Bioreduction: The FAD cofactor reduces the nitro group (

    
    ) to a nitroso species (
    
    
    
    ).
  • Covalent Trapping: The electrophilic nitroso group is attacked by the nucleophilic thiol of Cys387 (in M. tuberculosis), forming a stable semimercaptal adduct.

  • Lethality: DprE1 is essential for arabinan biosynthesis; its inhibition leads to cell lysis.[3]

Diagram: DprE1 Suicide Inhibition Pathway

DprE1_Mechanism Prodrug Nitro-Benzamide (Prodrug) Complex DprE1-FAD Complex Prodrug->Complex Binding Reduction FADH2 Reduction (NO2 -> NO) Complex->Reduction Catalysis Nitroso Nitroso-Intermediate (Electrophile) Reduction->Nitroso Activation Covalent Cys387-Semimercaptal Adduct Nitroso->Covalent Nucleophilic Attack (Suicide Inhibition) Lysis Cell Wall Collapse Covalent->Lysis Irreversible Inactivation

Caption: The stepwise activation of nitro-benzamides from inert prodrug to covalent inhibitor via DprE1-mediated reduction.[2][3][5]

Comparative SAR Analysis

The SAR of nitro-benzamides is divided into three distinct generations:

  • Simple Dinitrobenzamides (DNBs): The proof-of-concept.

  • Benzothiazinones (BTZ043): The scaffold-constrained clinical candidate.

  • Macozinone (PBTZ169): The safety-optimized successor.

The Nitro Group (The Warhead)
  • Requirement: An electron-deficient aromatic ring is essential to facilitate reduction.

  • Positioning:

    • In DNBs , a 3,5-dinitro substitution pattern is superior to mono-nitro variants. The second nitro group acts as an electron-withdrawing group (EWG), making the first nitro group more susceptible to reduction.

    • In BTZs , the nitro group must be at position 8 .[5][6] Removal or migration of this group abolishes activity.

  • Negative Control: Reduction of the nitro group to an amine (

    
    ) results in complete loss of activity (MIC > 32 µg/mL), confirming the prodrug mechanism.
    
The Scaffold & Side Chains
  • Lipophilicity (LogP):

    • DNBs: Activity follows a parabolic relationship with alkyl chain length (

      
      -alkyl substituents). Chains of C8–C10 length optimize membrane permeation (MIC ~0.2–4 µg/mL).
      
    • BTZs: The fused thiazine ring locks the benzamide into a bioactive conformation. The "tail" (often a piperazine) is critical for pharmacokinetic solubility but not for intrinsic binding.

  • Electronic Tuning:

    • PBTZ169 incorporates a trifluoromethyl (

      
      ) group.[2] This strong EWG enhances the electrophilicity of the nitro group, increasing potency compared to the parent BTZ043.
      
Performance Data Comparison
Compound ClassRepresentative AgentStructure FeatureMIC (M. tb H37Rv)Cytotoxicity (CC50)Selectivity Index (SI)
Simple DNB N-octyl-3,5-dinitrobenzamideFlexible, 2x Nitro0.5 - 4.0 µg/mL> 100 µg/mLModerate (~50)
1st Gen BTZ BTZ043Rigid, 8-Nitro1.0 ng/mL5 µg/mLHigh (5,000)
2nd Gen BTZ PBTZ169 (Macozinone)Rigid, 8-Nitro, 2-CF30.3 ng/mL> 50 µg/mLSuperior (>160,000)
Metabolite Amino-BTZ043Reduced (-NH2)> 32,000 ng/mLN/AInactive

Note: MIC values for BTZs are in nanograms (ng/mL), highlighting the 1000-fold potency jump over simple DNBs (µg/mL) due to scaffold constraints.

Experimental Protocols

To validate the SAR of a new nitro-benzamide derivative, the following protocols are standard.

Synthesis: General Amide Coupling (DNBs)
  • Rationale: Acid chlorides are used over carboxylic acids to ensure complete conversion of electron-deficient dinitrobenzoic acids.

  • Protocol:

    • Dissolve 3,5-dinitrobenzoic acid (1.0 eq) in dry THF.

    • Add Thionyl Chloride (

      
      , 1.5 eq) and catalytic DMF. Reflux for 2 hours to generate the acid chloride.
      
    • Evaporate solvent to remove excess

      
      .
      
    • Re-dissolve residue in DCM; add the appropriate amine (

      
      , 1.1 eq) and Triethylamine (
      
      
      
      , 2.0 eq) at 0°C.
    • Stir at RT for 4 hours. Quench with water, extract with DCM, and recrystallize from Ethanol.

Potency Assay: REMA (Resazurin Microtiter Assay)[3][7]
  • Rationale: M. tuberculosis is slow-growing.[6] Resazurin (blue) is reduced to resorufin (pink/fluorescent) only by metabolically active bacteria, allowing for a rapid (7-day) visual readout.

  • Protocol:

    • Culture: Grow M. tb H37Rv to mid-log phase (OD600 ~0.5).

    • Dilution: Dilute bacteria to

      
       CFU/mL in 7H9 broth.
      
    • Plating: Add 100 µL bacterial suspension to 96-well plates containing serial dilutions of the test compound (Range: 1000 ng/mL to 0.1 ng/mL).

    • Incubation: Incubate at 37°C for 5 days.

    • Development: Add 30 µL of 0.02% Resazurin solution. Incubate for 24 hours.

    • Readout:

      • Blue: No growth (Inhibition).

      • Pink: Growth (No Inhibition).

      • MIC: Lowest concentration that remains blue.[3]

Experimental Workflow Diagram

Workflow Design SAR Design (Nitro Position/Scaffold) Synth Synthesis (Acid Chloride Coupling) Design->Synth Assay REMA Assay (M. tb H37Rv) Synth->Assay Assay->Design No Activity (Iterate) Tox Cytotoxicity (HepG2 / Vero) Assay->Tox If Active Hit Hit Validation (MIC < 100 ng/mL) Tox->Hit If SI > 10

Caption: Standard iterative workflow for validating nitro-benzamide candidates.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.

  • Makarov, V., et al. (2014). "Towards a new combination therapy for tuberculosis with next generation benzothiazinones." EMBO Molecular Medicine, 6(3), 372-383.[7]

  • Pais, J.P., et al. (2024). "Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides." Preprints.org.

  • BenchChem Technical Guide. "Head-to-Head Comparison of Novel DprE1 Inhibitors: BTZ043 vs. PBTZ169."

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Blueprint for Safe and Compliant Waste Management

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts and unreacted materials is a paramount aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide. The procedures outlined here are grounded in an understanding of the compound's structural chemistry and are designed to ensure full compliance with regulatory standards.

Compound Profile and Inferred Hazard Assessment

To establish a safe disposal plan, we must first understand the compound's likely characteristics and hazards, inferred from its functional groups.

  • Benzamide Core: The foundational structure is a benzamide. Benzamides are generally crystalline solids. While benzamide itself has moderate toxicity, its derivatives can vary widely.[5][6] It is known to react with azo/diazo compounds and strong reducing agents.[6][7]

  • Nitroaromatic Group (-NO₂): The presence of the 2-methoxy-5-nitrophenyl group is the primary driver of our safety concerns. Nitroaromatic compounds are often toxic, environmentally hazardous, and can be mutagenic.[1][8][9] Their disposal requires methods that ensure complete destruction to prevent environmental release.[9][10]

  • Butoxy and Methoxy Groups (-OC₄H₉, -OCH₃): These ether groups increase the organic character of the molecule, likely decreasing its solubility in water and increasing its solubility in organic solvents.

Based on this analysis, 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide must be treated as a hazardous substance.

Table 1: Inferred Properties and Hazard Summary
PropertyInferred Value / ClassificationRationale & Causality
Physical State Solid (crystalline powder)Benzamide and its derivatives are typically solids at room temperature.[2]
Solubility Low in water; soluble in organic solvents.The large organic structure with butoxy and phenyl groups suggests poor aqueous solubility.[2]
Toxicity Presumed Toxic. Harmful if swallowed, inhaled, or in contact with skin.The nitroaromatic moiety is a well-known toxicophore.[1][11] Structurally similar compounds like 4-Nitrobenzamide are classified as toxic.[11]
Environmental Hazard Presumed Toxic to aquatic life. Nitroaromatic compounds can have long-lasting harmful effects on aquatic environments.[1][10]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, and strong acids.General reactivity profile for benzamides and nitro-compounds.[11][12]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.[13]

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant Nitrile GlovesPrevents dermal absorption.
Eye Protection Chemical Safety Goggles or Face ShieldProtects eyes from splashes or airborne dust.[3]
Lab Coat Standard Laboratory CoatProtects skin and clothing from contamination.
Respiratory Use only in a certified chemical fume hood.Prevents inhalation of fine dust particles.[3]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The fundamental principle of chemical waste management is that waste is regulated from the moment of its generation.[14] This protocol ensures compliance at every stage.

Step 1: Waste Segregation

This is the most critical step to prevent dangerous chemical reactions.

  • Isolate the Waste: Collect 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide waste in a dedicated container. Do not mix it with other waste streams.

  • Label the Container: The container must be clearly labeled as "Hazardous Organic Solid Waste."

  • Avoid Incompatibilities: DO NOT mix this waste with the following:

    • Acids or Bases[15]

    • Strong Oxidizing Agents[11]

    • Aqueous Waste

    • Non-halogenated or Halogenated Solvent Waste[1]

Step 2: Containerization and Labeling

Proper containment and communication are essential for safety and compliance.

  • Select an Appropriate Container: Use a chemically compatible, sealable container. High-density polyethylene (HDPE) or glass containers are suitable. Plastic is often preferred to minimize the risk of breakage.[14][16] The container must be in good condition, with no leaks or external residue.[16]

  • Apply a Hazardous Waste Label: All chemical waste containers must be labeled with an official hazardous waste tag provided by your institution's EHS department.[4] The label must include:

    • The full, unabbreviated chemical name: "4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide"

    • The words "Hazardous Waste"

    • An accurate list of all components if it is a mixture.

    • The date when waste was first added (Accumulation Start Date).

    • The physical location of generation (e.g., Building, Room Number).

    • Relevant hazard pictograms (e.g., Toxic, Environmental Hazard).

Step 3: On-Site Accumulation and Storage

Waste must be stored safely in a designated area pending disposal.

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is typically at or near the point of generation (e.g., inside a chemical fume hood).[14][17]

  • Ensure Safe Storage Conditions:

    • Keep the container securely closed at all times, except when adding waste.[14][18]

    • Store in a well-ventilated area.[1]

    • Use secondary containment (e.g., a larger, chemically resistant tray) to capture any potential leaks.[19]

Step 4: Final Disposal Arrangement

Final disposal must be handled by certified professionals.

  • Contact EHS: Once the container is full (leaving at least 10% headspace for solids) or ready for disposal, contact your institution's EHS department.[4][13]

  • Schedule Pickup: The EHS department will coordinate the pickup of the hazardous waste by a licensed and approved waste disposal contractor.[1][4] Never attempt to dispose of this chemical through regular trash or by washing it down the drain.[4][16]

Recommended Final Disposal Methodology: High-Temperature Incineration

The scientifically preferred method for the final destruction of nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1][17]

  • Why Incineration? This process operates at extremely high temperatures (typically >1,800°F), which provides the necessary energy to break the stable aromatic rings and nitro functional groups. This ensures the complete destruction of the toxic organic compound.

  • Process Output: The compound is converted into less harmful substances like carbon dioxide, water, and inorganic oxides of nitrogen.

  • Emission Control: Licensed incinerators are equipped with advanced air pollution control systems (e.g., scrubbers) to neutralize and capture any harmful gases before they are released into the atmosphere.[1]

Disposal Workflow Diagram

The following diagram outlines the procedural flow for the proper disposal of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

G cluster_prep Phase 1: In-Lab Waste Preparation cluster_storage Phase 2: On-Site Management cluster_disposal Phase 3: Final Disposition start Waste Generated: 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide segregate Step 1: Segregate Waste (Isolate from incompatibles) start->segregate containerize Step 2: Containerize (Use sealed, compatible container) segregate->containerize label_waste Step 3: Label Container (Apply official EHS hazardous waste tag) containerize->label_waste store Step 4: Store in SAA (Designated, ventilated area with secondary containment) label_waste->store inspect Maintain & Inspect (Keep container closed, check for leaks) store->inspect contact_ehs Step 5: Contact EHS (Arrange for waste pickup) inspect->contact_ehs When container is full or no longer needed pickup EHS / Licensed Contractor Pickup contact_ehs->pickup incinerate Final Disposal: High-Temperature Incineration pickup->incinerate

Caption: Disposal workflow for 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide.

Emergency Procedures for Spills and Exposure

In the event of an accidental release, follow these immediate procedures.

  • Small Spill (Solid):

    • Ensure the area is well-ventilated (work within a fume hood if possible).

    • Wearing full PPE, gently sweep up the solid material to avoid creating dust.[20]

    • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[7]

  • Skin Contact:

    • Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3]

    • Seek immediate medical attention.

By adhering to this comprehensive guide, you can ensure the safe, compliant, and environmentally responsible disposal of 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide, upholding the highest standards of laboratory practice.

References

  • BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • BenchChem. (n.d.). Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Environmental Health and Safety, Iowa State University. (n.d.). How to Dispose of Chemical Waste.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Environmental Health and Radiation Safety, University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sciencelab.com. (2010, June 10). Material Safety Data Sheet Benzamide.
  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Aapptec. (n.d.). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
  • American Chemical Society (ACS). (n.d.). Hazardous Waste and Disposal.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Nitrobenzamide.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET - Benzamide.
  • Crawford, R. L. (2009, October 28). Bioremediation of nitroaromatic compounds. In Bioremediation: Principles and Applications. Cambridge University Press.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). BENZAMIDE. CAMEO Chemicals.
  • Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 2-Methoxybenzamide.

Sources

Personal protective equipment for handling 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Treat this compound as a Potential Carcinogen and Mutagen. [1]

While specific toxicological data for the full molecule 4-butoxy-N-(2-methoxy-5-nitrophenyl)benzamide may be limited in public repositories, its structural components dictate a high-risk safety profile. The presence of the 2-methoxy-5-nitrophenyl moiety (structurally derived from 5-nitro-o-anisidine) classifies this substance as a likely Genotoxic Impurity (GTI) or High-Potency Active Pharmaceutical Ingredient (HPAPI) candidate.

Immediate Handling Directive:

  • Containment: Handle ONLY inside a certified chemical fume hood or glovebox.

  • Skin Barrier: Double-gloving is mandatory due to the lipophilic "butoxy" tail facilitating skin absorption.

  • Respiratory: Zero tolerance for open-bench weighing.

Hazard Identification & Mechanistic Logic

To understand the PPE requirements, we must analyze the molecule's "Toxicophore" (the part of the molecule responsible for toxicity).

Structural Hazard Breakdown
SubstructureHazard ClassMechanism of Action
Nitro Group (-NO₂) Methemoglobinemia / Mutagenicity Nitro-aromatics can be metabolically reduced to hydroxylamines, which damage DNA (mutagenic) and oxidize hemoglobin (hypoxia).
Anisidine Core (Methoxy-aniline) Carcinogen (Cat 1B/2) The 2-methoxy-5-nitroaniline substructure is a known mutagen and suspected carcinogen [1].
Butoxy Chain Permeation Enhancer The lipophilic ether chain increases the molecule's solubility in lipids, potentially accelerating absorption through the skin barrier.
Physical State Assumptions
  • Form: Crystalline Solid (Likely orange/yellow powder).

  • Solubility: Low in water; High in DMSO, Methanol, Dichloromethane (DCM).

    • Risk:[1][2][3][4][5] If dissolved in DMSO or DCM, the solvent acts as a carrier, dragging the toxic compound through standard nitrile gloves.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "Redundant Barrier System." We do not rely on a single layer of protection.

PPE Specifications
Body AreaMinimum RequirementTechnical Justification
Respiratory Engineering Control (Primary): Fume Hood (Face velocity > 0.5 m/s). PPE (Secondary): N95 or P100 Respirator (if outside hood).Prevents inhalation of particulates.[5][6] Nitro-aromatics often have low vapor pressures but high toxicity via dust.
Hands (Dry Solid) Double Nitrile Gloves (min 5 mil thickness).Outer glove protects against gross contamination; inner glove is the final barrier.
Hands (Solvent Solution) Laminate / Silver Shield® (under Nitrile).If dissolved in DCM/DMSO, standard nitrile degrades rapidly. Laminate liners prevent chemical permeation.
Eyes Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient. Goggles seal the eyes against airborne dust and splashes.
Body Tyvek® Lab Coat (Closed front) + Sleeve Covers .Cotton coats absorb liquids and hold toxins against the skin. Tyvek repels particulates and splashes.

Operational Workflow: The "Closed Loop" Protocol

This protocol minimizes exposure during the most critical phase: Weighing and Solubilization .

Diagram: Safe Handling Decision Tree

SafetyLogic cluster_ppe Critical PPE Checkpoints Start Start: Handling Request CheckForm Form: Solid Powder Start->CheckForm Weighing Weighing Step CheckForm->Weighing In Fume Hood Only StaticControl Apply Anti-Static Gun Weighing->StaticControl Prevent Aerosolization Dissolution Solubilization (DMSO/DCM) StaticControl->Dissolution Add Solvent Waste Disposal (High Hazard) Dissolution->Waste Quench & Bin

Figure 1: Decision tree emphasizing containment during weighing and dissolution steps.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Check: Organic powders are often static-prone, causing them to "jump" and disperse. Use an ionizing fan or anti-static gun inside the hood before opening the vial.

  • Surface Prep: Line the fume hood surface with an absorbent, plastic-backed pad (e.g., Benchkote) to capture any micro-spills.

Phase 2: Weighing (The Critical Step)
  • Taring: Place the receiving vessel (vial) on the balance. Tare it.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • The "Wet Method" (Recommended): If possible, add the solvent to the solid inside the storage vial (if the full amount is needed) rather than transferring the solid. This eliminates airborne dust generation.[1][4][7][8][9]

Phase 3: Solubilization
  • Solvent Choice: If using DMSO or DMF, be aware these solvents penetrate skin instantly.

  • Technique: Cap the vial immediately after solvent addition. Vortex inside the hood.

  • Inspection: Check for full dissolution. Undissolved particles can clog pipettes, leading to pressure buildup and splashing.

Decontamination & Disposal Plan

Do not treat this as standard organic waste.

Waste Segregation Table
Waste StreamClassificationDisposal Container
Mother Liquor / Solutions Hazardous Organic (Toxic) Amber glass bottle, labeled "Contains Mutagenic Nitro-Compounds."
Solid Waste (Vials, Spatulas) Solid Toxic Double-bagged in thick polyethylene (6 mil) bags.
Gloves / Bench Pads Contaminated Debris Dedicated hazardous debris bin (Do not mix with regular trash).
Spill Response (Micro-Scale)
  • Alert: Announce the spill to lab mates.

  • Isolate: Do not attempt to wipe dry powder.

  • Wet Wipe: Cover the powder with a paper towel soaked in Ethanol (not water, as solubility is low).

  • Scoop: Wipe up the wet slurry.

  • Clean: Wash the surface with a detergent solution (soap/water) to remove oily residues.

References

  • National Institutes of Health (NIH) - PubChem. 2-Methoxy-5-nitroaniline (Compound CID 7447) Safety Data. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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